Product packaging for Methyl 3,5-Dihydroxybenzoate(Cat. No.:CAS No. 2150-44-9)

Methyl 3,5-Dihydroxybenzoate

Numéro de catalogue: B129432
Numéro CAS: 2150-44-9
Poids moléculaire: 168.15 g/mol
Clé InChI: RNVFYQUEEMZKLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3,5-dihydroxybenzoate has been reported in Viburnum cylindricum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B129432 Methyl 3,5-Dihydroxybenzoate CAS No. 2150-44-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 3,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVFYQUEEMZKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062208
Record name Benzoic acid, 3,5-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-44-9
Record name 3,5-Dihydroxybenzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5-dihydroxybenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,5-dihydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,5-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3,5-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41U1BRD8AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dihydroxybenzoate (B8624769), a polyphenolic compound, is a versatile molecule with significant potential in various scientific domains, particularly in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated signaling pathways. The information is curated to support researchers and professionals in leveraging the therapeutic and chemical potential of this compound.

Chemical and Physical Properties

Methyl 3,5-dihydroxybenzoate, also known as methyl α-resorcylate, is a benzoate (B1203000) ester characterized by the presence of two hydroxyl groups at the 3 and 5 positions of the benzene (B151609) ring. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 2150-44-9[1][2][3][4][5]
IUPAC Name This compound[1]
Molecular Formula C₈H₈O₄[1][5]
Synonyms This compound, 3,5-Dihydroxybenzoic acid methyl ester, Methyl α-resorcylate, α-Resorcylic acid methyl ester[1][4]
InChI Key RNVFYQUEEMZKLR-UHFFFAOYSA-N[1][3]
SMILES COC(=O)C1=CC(=CC(=C1)O)O[1][3]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 168.15 g/mol [1][3][5]
Appearance Slightly yellow to beige fine crystalline powder[2]
Melting Point 167-170 °C[2][3]
Boiling Point 300 °C (estimated)[6]
Solubility Slightly soluble in water[2]
pKa Data available in the IUPAC Digitized pKa Dataset[1][4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3,5-dihydroxybenzoic acid and methanol (B129727) using an acid catalyst.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • Esterification:

    • In a 100L glass-lined reaction vessel, add 50L of methanol.

    • While stirring at room temperature, slowly add 500ml of concentrated sulfuric acid.

    • Add 5kg of 3,5-dihydroxybenzoic acid to the mixture.

    • Heat the mixture to reflux and maintain for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.[3]

  • Work-up:

    • After the reaction is complete, remove the excess methanol by distillation under reduced pressure.

    • Dissolve the residue in 10L of ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash it twice with 20L of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic phase with 10L of deionized water.

    • Combine the aqueous layers and extract twice more with 10L of ethyl acetate.

    • Combine all organic phases and dry over anhydrous sodium sulfate.[3]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude solid product.

    • Recrystallize the crude product from a 5% methanol solution (20L) to yield high-purity this compound.[3]

    • The expected yield is approximately 5.3kg (98% yield).[3]

G Synthesis Workflow of this compound cluster_reaction Esterification cluster_workup Work-up cluster_purification Purification A 3,5-Dihydroxybenzoic Acid + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux for 2h B->C D Remove Methanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃ solution E->F G Wash with Water F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Recrystallize from Methanol I->J K Pure this compound J->K

Fig. 1: Synthesis and purification workflow.
Analytical Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

  • ¹³C-NMR: The carbon-13 NMR spectrum gives insight into the carbon skeleton of the compound.[7]

Note: While specific peak data is not fully available in the provided search results, it is indicated that this data can be found in spectral databases such as ChemicalBook and PubChem.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of this compound and to identify any impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ) and characteristic fragmentation patterns.[4]

Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, with potential applications in oncology and dermatology.

Antitumor Activity: Ribonucleotide Reductase Inhibition

This compound has been studied for its antitumor activity, which is linked to its ability to inhibit ribonucleotide reductase (RNR).[1][5] RNR is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[8][9] Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby hindering DNA synthesis and repair, which disproportionately affects rapidly proliferating cancer cells.

G Mechanism of Ribonucleotide Reductase Inhibition MDB This compound RNR Ribonucleotide Reductase (RNR) MDB->RNR Inhibits Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RNR->Deoxyribonucleotides Catalyzes Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->RNR Substrate DNAsynthesis DNA Synthesis & Repair Deoxyribonucleotides->DNAsynthesis Precursors for CellProliferation Cancer Cell Proliferation DNAsynthesis->CellProliferation Required for

Fig. 2: RNR inhibition by this compound.
Tyrosinase Inhibition and Hyperpigmentation

This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[10] Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are rate-limiting steps in the production of melanin.[11] By inhibiting tyrosinase, this compound can reduce melanin production, making it a compound of interest for treating hyperpigmentation disorders and for use in skin-lightening cosmetic products. The inhibitory mechanism is thought to involve the chelation of copper ions within the active site of the tyrosinase enzyme.[12][13]

G Tyrosinase Inhibition in Melanogenesis MDB This compound Tyrosinase Tyrosinase MDB->Tyrosinase Inhibits LDOPA L-DOPA Tyrosinase->LDOPA Catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes LTyrosine L-Tyrosine LTyrosine->Tyrosinase Substrate LDOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin Leads to

Fig. 3: Inhibition of melanogenesis via tyrosinase.
Potential Antifeedant Activity

The methyl ester of 3,5-Dihydroxybenzoic Acid has shown potential as an antifeedant for the pine weevil, Hylobius abietis.[1] This suggests its potential application in agriculture and forestry as a natural pest control agent.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4]

Table 3: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation[1][4]
H319 Causes serious eye irritation[1][4]
H335 May cause respiratory irritation[4]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.

  • Avoid breathing dust. Use with adequate ventilation.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.

  • Ingestion: If conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

Conclusion

This compound is a compound with a well-defined chemical profile and a range of biological activities that make it a subject of interest for further research and development. Its roles as a ribonucleotide reductase inhibitor and a tyrosinase inhibitor highlight its potential in the fields of oncology and dermatology. The experimental protocols provided in this guide offer a foundation for its synthesis and analysis, enabling researchers to explore its properties and applications further. As with any chemical compound, proper safety precautions are paramount during handling and experimentation.

References

Methyl 3,5-Dihydroxybenzoate structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 3,5-dihydroxybenzoate (B8624769), a chemical compound with applications in organic synthesis and potential pharmacological activities. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

Methyl 3,5-dihydroxybenzoate is an organic compound that belongs to the family of dihydroxybenzoic acid esters.

  • IUPAC Name: this compound[1]

  • Structural Formula:

    The structural formula of this compound is presented below, illustrating the arrangement of its constituent atoms.

    Caption: 2D structural representation of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]
Melting Point 167-170 °C[2][3]
Boiling Point 339.1±22.0 °C at 760 mmHg
Solubility Slightly soluble in water.[2]
Appearance Slightly yellow to beige fine crystalline powder.[2]
CAS Number 2150-44-9[1]
SMILES COC(=O)C1=CC(=CC(=C1)O)O[1]
InChI Key RNVFYQUEEMZKLR-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is through the Fischer esterification of 3,5-dihydroxybenzoic acid with methanol (B129727), catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the methanolic solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash the organic layer with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and then remove the ethyl acetate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield a crystalline solid.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Dissolve 3,5-Dihydroxybenzoic Acid in Methanol Dissolve 3,5-Dihydroxybenzoic Acid in Methanol Add Acid Catalyst (H2SO4 or p-TsOH) Add Acid Catalyst (H2SO4 or p-TsOH) Dissolve 3,5-Dihydroxybenzoic Acid in Methanol->Add Acid Catalyst (H2SO4 or p-TsOH) Reflux the Mixture Reflux the Mixture Add Acid Catalyst (H2SO4 or p-TsOH)->Reflux the Mixture Cool and Remove Excess Methanol Cool and Remove Excess Methanol Reflux the Mixture->Cool and Remove Excess Methanol Dissolve in Ethyl Acetate Dissolve in Ethyl Acetate Cool and Remove Excess Methanol->Dissolve in Ethyl Acetate Wash with NaHCO3 Solution Wash with NaHCO3 Solution Dissolve in Ethyl Acetate->Wash with NaHCO3 Solution Wash with Brine Wash with Brine Wash with NaHCO3 Solution->Wash with Brine Dry with Anhydrous MgSO4 Dry with Anhydrous MgSO4 Wash with Brine->Dry with Anhydrous MgSO4 Filter and Evaporate Solvent Filter and Evaporate Solvent Dry with Anhydrous MgSO4->Filter and Evaporate Solvent Recrystallize Crude Product Recrystallize Crude Product Filter and Evaporate Solvent->Recrystallize Crude Product Obtain Pure this compound Obtain Pure this compound Recrystallize Crude Product->Obtain Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibitory action confers potential antineoplastic (anti-tumor) properties to the compound.

Ribonucleotide Reductase Signaling Pathway

Ribonucleotide reductase (RNR) catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the production of the building blocks for DNA. The enzyme consists of two subunits, R1 and R2. The R2 subunit contains a tyrosyl free radical that is essential for the catalytic activity of the R1 subunit. Inhibitors of RNR, such as this compound, can disrupt this process, leading to a depletion of the deoxyribonucleotide pool, which in turn inhibits DNA replication and cell proliferation, particularly in rapidly dividing cancer cells.

G R1 RNR Subunit R1 Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) R1->Deoxyribonucleotides Catalyzes R2 RNR Subunit R2 (with Tyrosyl Radical) R2->R1 Activates Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->R1 Substrate DNA_Synthesis DNA Synthesis & Cell Proliferation Deoxyribonucleotides->DNA_Synthesis Inhibitor This compound (RNR Inhibitor) Inhibitor->R2 Inhibits (Quenches Radical)

Caption: Inhibition of the Ribonucleotide Reductase pathway.

References

The Natural Occurrence of Methyl 3,5-Dihydroxybenzoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769), a phenolic compound with potential therapeutic applications, has been identified as a natural constituent within the plant kingdom. This technical guide provides a comprehensive overview of its known natural sources, putative biosynthetic pathways, and generalized experimental protocols for its extraction and analysis. The information is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence

Methyl 3,5-dihydroxybenzoate has been reported in the plant species Viburnum cylindricum.[1] While its congener, 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid), has been identified in other organisms such as Rubus niveus, the esterified form appears to be less commonly reported.[1] The limited number of studies detailing the comprehensive phytochemical analysis of a wide array of plant species may contribute to the current scarcity of data on the broader distribution of this compound. Further research is required to fully elucidate its prevalence across the plant kingdom.

Table 1: Known Natural Source of this compound

Plant SpeciesFamilyPlant PartReference
Viburnum cylindricumAdoxaceaeNot Specified[1]

Table 2: Natural Occurrence of the Precursor 3,5-Dihydroxybenzoic Acid

Plant SpeciesFamilyPlant PartReference
Rubus niveusRosaceaeNot Specified[1]
Viburnum cylindricumAdoxaceaeNot Specified[1]

Note: Quantitative data on the concentration of this compound in these plant species is not currently available in the public domain.

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in plants has not been experimentally elucidated. However, based on the known biosynthesis of other resorcylic acids and benzoic acid derivatives in plants and fungi, a putative pathway can be proposed. The core structure, 3,5-dihydroxybenzoic acid (α-resorcylic acid), is likely synthesized via the polyketide pathway.

This pathway is hypothesized to involve a type III polyketide synthase (PKS). These enzymes catalyze the iterative condensation of malonyl-CoA units with a starter molecule, followed by cyclization and aromatization to produce a variety of polyketide structures. In the case of 3,5-dihydroxybenzoic acid, an acetyl-CoA starter unit would undergo three successive condensations with malonyl-CoA, followed by an intramolecular C2-C7 aldol (B89426) condensation to form the aromatic ring.

The final step in the formation of this compound is the methylation of the carboxyl group of 3,5-dihydroxybenzoic acid. This reaction is likely catalyzed by a methyltransferase enzyme, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

Putative Biosynthesis of this compound AcetylCoA Acetyl-CoA PKS Type III Polyketide Synthase AcetylCoA->PKS MalonylCoA 3x Malonyl-CoA MalonylCoA->PKS Tetraketide Poly-β-keto chain (Tetraketide intermediate) PKS->Tetraketide Condensation DHBA 3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid) Tetraketide->DHBA Cyclization & Aromatization Methyltransferase Methyltransferase DHBA->Methyltransferase SAM S-adenosyl-L-methionine (SAM) SAM->Methyltransferase SAH S-adenosyl-L-homocysteine (SAH) Methyltransferase->SAH MDHB This compound Methyltransferase->MDHB

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Protocols

The following sections outline generalized methodologies for the extraction and quantification of this compound from plant materials. These protocols are based on established methods for the analysis of phenolic compounds and may require optimization depending on the specific plant matrix.

Extraction of this compound

The extraction of phenolic esters from plant tissues typically involves solid-liquid extraction with a polar solvent.

Materials and Reagents:

  • Fresh or dried plant material (e.g., leaves, stems)

  • Grinder or mortar and pestle

  • Methanol (B129727) or ethanol (B145695) (HPLC grade)

  • Deionized water

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Homogenize fresh plant material or grind dried plant material to a fine powder.

  • Extraction: Macerate the prepared plant material with an 80% aqueous methanol or ethanol solution (e.g., 1:10 sample-to-solvent ratio) at room temperature for 24 hours with occasional agitation. Alternatively, use ultrasonication or microwave-assisted extraction to reduce extraction time.

  • Filtration and Centrifugation: Filter the extract through cheesecloth or filter paper to remove solid debris. Centrifuge the filtrate at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining fine particles.

  • Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification (Optional): For complex matrices, the crude extract can be further purified using solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol followed by deionized water. Load the aqueous extract onto the cartridge. Wash with water to remove polar impurities. Elute the phenolic compounds with methanol.

  • Final Preparation: Evaporate the final eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Extraction Workflow PlantMaterial Plant Material (Fresh or Dried) Homogenization Homogenization/ Grinding PlantMaterial->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Solid-Phase Extraction (SPE) (Optional) Concentration->Purification FinalSample Reconstitution in Mobile Phase Concentration->FinalSample Direct Purification->FinalSample HPLC HPLC Analysis FinalSample->HPLC

Caption: General workflow for the extraction of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with a UV detector is a suitable method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid). A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan of a standard is recommended, likely around 270-280 nm).

Procedure:

  • Standard Preparation: Prepare a stock solution of authentic this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared plant extracts into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the authentic standard. The concentration of the compound in the extract can be calculated from the calibration curve.

Signaling Pathways

To date, there is no scientific literature describing the involvement of this compound in any specific signaling pathways within plants. Research into the biological activity of this compound in plant systems is a potential area for future investigation.

Conclusion

This compound is a naturally occurring phenolic ester found in Viburnum cylindricum. While its distribution in the plant kingdom appears to be limited based on current knowledge, this may be a reflection of the focus of phytochemical studies. The putative biosynthetic pathway likely involves a type III polyketide synthase and a subsequent methylation step. The generalized protocols provided in this guide offer a starting point for the extraction and quantification of this compound from plant sources. Further research is needed to determine its quantitative presence in various plant species, to fully elucidate its biosynthetic pathway, and to explore its potential biological roles and signaling functions in plants.

References

An In-depth Technical Guide to the Synthesis of Methyl 3,5-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of methyl 3,5-dihydroxybenzoate (B8624769) from 3,5-dihydroxybenzoic acid. Methyl 3,5-dihydroxybenzoate is a valuable intermediate in the pharmaceutical and chemical industries, serving as a key building block for various bioactive molecules and complex organic structures.[1] Its applications include the synthesis of drugs such as Armillarisin A and brodimoprim, as well as polyphenolic compounds like trans-resveratrol used in healthcare products and food additives.[1] The compound has also been investigated for its potential as a ribonucleotide reductase inhibitor with antitumor activity.[2] This guide details the prevalent synthetic methodologies, presents quantitative data from various protocols, and offers a standardized experimental procedure.

Core Synthesis Route: Fischer-Speier Esterification

The primary and most industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3] In this specific synthesis, 3,5-dihydroxybenzoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to yield the corresponding methyl ester and water.[1][4]

The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards the product.[3] This is commonly achieved by using an excess of the alcohol (methanol), which also often serves as the solvent, and by heating the reaction mixture to reflux.[4][5]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalyst cluster_products Products RCOOH 3,5-Dihydroxybenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ MeOH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H⁺ (Catalyst) Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst) Water Water Synthesis_Workflow Reactants 1. Combine Reactants (3,5-Dihydroxybenzoic Acid, Methanol, Acid Catalyst) Reflux 2. Reflux (2-6 hours at 80-85°C) Reactants->Reflux Cooling 3. Cool to Room Temp. Reflux->Cooling Evaporation 4. Remove Excess Methanol (Rotary Evaporation) Cooling->Evaporation Extraction 5. Extraction & Washing (Ethyl Acetate, NaHCO₃, Brine) Evaporation->Extraction Drying 6. Dry Organic Layer (Anhydrous Na₂SO₄) Extraction->Drying Filtration 7. Filter & Concentrate (Rotary Evaporation) Drying->Filtration Recrystallization 8. Recrystallization (e.g., 5% Methanol/Water) Filtration->Recrystallization Final_Product 9. Pure this compound (White Crystalline Solid) Recrystallization->Final_Product

References

A Technical Guide to Methyl 3,5-Dihydroxybenzoate: Properties, Protocols, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769) is a phenolic compound of significant interest in medicinal chemistry and drug development. As a derivative of benzoic acid, it shares a structural scaffold with numerous biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties of Methyl 3,5-dihydroxybenzoate, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information is curated to support researchers in their efforts to explore the therapeutic potential of this and related compounds.

Core Physical and Chemical Properties

This compound is a slightly yellow to beige fine crystalline powder.[1] Its core physicochemical properties are summarized in the tables below, providing a comprehensive dataset for laboratory use.

General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance Slightly yellow to beige fine crystalline powder[1]
Melting Point 167-170 °C
Boiling Point 257.07 °C (rough estimate)[1]
Solubility Slightly soluble in water. Soluble in acetone (B3395972) and methanol (B129727).[1]
pKa (predicted) 9.24 ± 0.10
Chemical Identifiers
IdentifierValueSource
CAS Number 2150-44-9
PubChem CID 75076
InChI InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3
SMILES COC(=O)C1=CC(=CC(=C1)O)O

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons on the benzene (B151609) ring would appear as multiplets or distinct signals in the aromatic region (typically δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the solvent used. The methyl protons of the ester group would appear as a sharp singlet, typically in the upfield region (around δ 3.8-4.0 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include those for the carbonyl carbon of the ester group (typically in the range of δ 165-175 ppm), the aromatic carbons (in the range of δ 100-160 ppm), and the methyl carbon of the ester group (around δ 50-55 ppm). The chemical shifts of the aromatic carbons will be influenced by the positions of the hydroxyl and ester substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

  • C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methyl group.

  • C=O stretch (ester): A strong, sharp absorption band in the region of 1680-1730 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O stretch: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ester and phenolic C-O bonds.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via Fischer esterification of 3,5-dihydroxybenzoic acid with methanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2]

Materials:

  • 3,5-dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dihydroxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with deionized water and a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer again with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Esterification Esterification (Reflux) 3,5-Dihydroxybenzoic_Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Acid_Catalyst->Esterification Workup Aqueous Workup (Neutralization & Extraction) Esterification->Workup Reaction Mixture Purification Purification (Recrystallization) Workup->Purification Crude Product MDHB This compound Purification->MDHB Pure Product Biological_Activity cluster_outcomes Therapeutic Outcomes MDHB This compound Inhibition_RR Inhibition of Ribonucleotide Reductase (RR) MDHB->Inhibition_RR Induction_Apoptosis Induction of Apoptosis MDHB->Induction_Apoptosis Signaling_Proteins Other Signaling Proteins (e.g., Akt, MAPK, STAT3) (Hypothesized) MDHB->Signaling_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_RR->Cell_Cycle_Arrest RR_Enzyme Ribonucleotide Reductase (R2 Subunit - Tyrosyl Radical) Inhibition_RR->RR_Enzyme HDACs Histone Deacetylases (HDACs) (Hypothesized) Induction_Apoptosis->HDACs Antitumor_Activity Antitumor Activity Induction_Apoptosis->Antitumor_Activity Cell_Cycle_Arrest->Antitumor_Activity

References

An In-Depth Technical Guide to the Solubility of Methyl 3,5-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 3,5-dihydroxybenzoate (B8624769), a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative and limited quantitative information. Furthermore, it offers a detailed, best-practice experimental protocol for researchers to determine the solubility of methyl 3,5-dihydroxybenzoate in various solvents, addressing a critical knowledge gap.

Solubility Profile of this compound

Table 1: Summary of Known Solubility Data for this compound

SolventTemperature (°C)SolubilityData Type
WaterNot Specified5.84 g/LQuantitative
WaterNot SpecifiedSlightly solubleQualitative[1]
AcetoneNot SpecifiedSlightly solubleQualitative
MethanolNot SpecifiedSlightly solubleQualitative

Note: The quantitative solubility value in water lacks information regarding the experimental conditions, such as temperature and pH.

Experimental Protocol for Solubility Determination

To empower researchers to generate reliable and reproducible solubility data for this compound, this section outlines a detailed experimental protocol based on the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Principle

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid solute with a solvent for a sufficient period to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide) of appropriate purity (e.g., HPLC grade)

  • Incubator shaker with temperature control

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure that a solid phase remains at equilibrium.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined equilibration time (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of the solubility.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis HPLC Analysis cluster_calculation Solubility Calculation prep1 Weigh excess Methyl 3,5-Dihydroxybenzoate prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate in incubator shaker (e.g., 24-72h at constant T) prep2->prep3 samp1 Allow solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant (e.g., 0.22 µm filter) samp2->samp3 samp4 Dilute to known volume samp3->samp4 hplc3 Inject sample and determine concentration samp4->hplc3 hplc1 Prepare standard solutions hplc2 Generate calibration curve hplc1->hplc2 calc1 Calculate concentration in saturated solution hplc2->calc1 hplc3->calc1 calc2 Express solubility in desired units (g/L, mol/L) calc1->calc2

Figure 1. Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Biological Activity of Methyl 3,5-Dihydroxybenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769), a polyhydroxybenzoic acid ester, and its derivatives are emerging as a significant class of compounds with a broad spectrum of biological activities. These compounds, structurally characterized by a benzene (B151609) ring substituted with hydroxyl and methoxycarbonyl groups, have garnered interest in the scientific community for their potential therapeutic applications. Their activities span from anticancer and antioxidant to antimicrobial and enzyme inhibition, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the current state of research on the biological activities of Methyl 3,5-Dihydroxybenzoate and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, extensive research on its parent compound, 3,5-dihydroxybenzoic acid, and other closely related dihydroxybenzoic acid (DHBA) isomers provides significant insights into its potential as an anticancer agent. The anticancer effects of DHBA derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).

Inhibition of Cyclin-Dependent Kinases (CDKs)

Studies have shown that aspirin (B1665792) metabolites, including 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), can inhibit the activity of CDKs, which are crucial for cell cycle regulation.[1] Inhibition of CDK1 and CDK6 by these compounds has been observed, suggesting a potential mechanism for their anti-proliferative effects.[1] Though specific data for this compound is not yet available, its structural similarity to these active DHBA isomers suggests it may also possess CDK inhibitory activity.

Histone Deacetylase (HDAC) Inhibition

3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to inhibit HDAC activity in colon cancer cell lines.[2] This inhibition leads to the induction of cancer cell death.[2] The presence of multiple hydroxyl groups on the benzoic acid ring appears to be a key structural feature for potent HDAC inhibition.[2] This suggests that this compound, with its two hydroxyl groups, could also function as an HDAC inhibitor.

Table 1: Anticancer Activity of Dihydroxybenzoic Acid Derivatives

CompoundCell LineActivityIC50 ValueReference
2,5-Dihydroxybenzoic acidHCT-116 (Colon Cancer)Inhibition of colony formation>250 µM[1]
2,5-Dihydroxybenzoic acidHT-29 (Colon Cancer)Inhibition of colony formation>200 µM[1]
2,5-Dihydroxybenzoic acidMDA-MB-231 (Breast Cancer)Inhibition of colony formation>50 µM[1]
2,3-Dihydroxybenzoic acidMDA-MB-231 (Breast Cancer)Inhibition of colony formation~500 µM[1]

Antioxidant and Neuroprotective Effects

The antioxidant properties of phenolic compounds like this compound are well-documented and are primarily attributed to their ability to scavenge free radicals and chelate metal ions. These activities are crucial in mitigating oxidative stress, a key factor in various pathologies, including neurodegenerative diseases.

Radical Scavenging Activity

Studies on various dihydroxybenzoic acids have demonstrated their potent radical scavenging capabilities. For instance, 3,5-dihydroxybenzoic acid has shown significant scavenging activity against the ABTS radical, with a 60.39% inhibition at a concentration of 50 μM.[3] The antioxidant mechanism primarily involves the donation of a hydrogen atom from the phenolic hydroxyl groups to neutralize free radicals.[4]

Table 2: Antioxidant Activity of Dihydroxybenzoic Acid Derivatives

CompoundAssayActivity% Inhibition (at 50 µM)Reference
3,5-Dihydroxybenzoic acidABTSRadical Scavenging60.39%[3]
2,3-Dihydroxybenzoic acidABTSRadical Scavenging86.40%[3]
2,5-Dihydroxybenzoic acidABTSRadical Scavenging80.11%[3]
3,4-Dihydroxybenzoic acidABTSRadical Scavenging74.51%[3]
Neuroprotective Mechanisms

Methyl 3,4-dihydroxybenzoate (a structural isomer of the target compound) has been shown to exert neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells.[5] Its protective mechanism involves the upregulation of the Nrf2 antioxidant pathway and the modulation of apoptosis-related proteins.[6] Specifically, it has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while suppressing the activation of pro-apoptotic caspases 3 and 9.[5]

Antimicrobial Activity

Derivatives of dihydroxybenzoic acid have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is influenced by the specific substitution pattern on the benzene ring and the lipophilicity of the molecule.

Antibacterial and Antifungal Effects

Methyl 2,3-dihydroxybenzoate has been isolated from Paenibacillus elgii HOA73 and has shown significant antifungal activity against various plant pathogens.[7] Its Minimum Inhibitory Concentrations (MICs) against Botrytis cinerea and Rhizoctonia solani were determined to be 32 µg/mL, and 64 µg/mL against Fusarium oxysporum f.sp. lycopersici.[7] Furthermore, 2,3-dihydroxybenzoic acid has been shown to inhibit the growth of Pseudomonas aeruginosa with a MIC of 1.5 mg/ml, an effect attributed to its iron-chelating properties which restrict the availability of this essential nutrient for bacterial growth.[8]

Table 3: Antimicrobial Activity of Dihydroxybenzoic Acid Derivatives

CompoundMicroorganismActivityMIC ValueReference
Methyl 2,3-dihydroxybenzoateBotrytis cinereaAntifungal32 µg/mL[7]
Methyl 2,3-dihydroxybenzoateRhizoctonia solaniAntifungal32 µg/mL[7]
Methyl 2,3-dihydroxybenzoateFusarium oxysporum f.sp. lycopersiciAntifungal64 µg/mL[7]
2,3-Dihydroxybenzoic acidPseudomonas aeruginosaAntibacterial1.5 mg/mL[8]

Enzyme Inhibition

This compound serves as a precursor for the synthesis of various enzyme inhibitors, most notably tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

Tyrosinase Inhibition

A series of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives, synthesized from this compound, have been evaluated for their tyrosinase inhibitory potential.[9] One of the most potent derivatives, bearing a 4-methoxyphenyl (B3050149) moiety, exhibited an IC50 value of 55.39 ± 4.93 µM.[9] Kinetic analysis revealed a competitive mode of inhibition, suggesting that these compounds compete with the substrate for binding to the active site of the enzyme.[9]

Table 4: Tyrosinase Inhibitory Activity of a this compound Derivative

DerivativeEnzymeActivityIC50 ValueReference
3,5-dihydroxybenzoyl-hydrazineylidene with 4-methoxyphenyl moietyTyrosinaseInhibition55.39 ± 4.93 µM[9]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are underpinned by their interactions with various cellular signaling pathways.

Anticancer Signaling

The anticancer effects of dihydroxybenzoic acid derivatives are linked to the modulation of key signaling pathways that control cell cycle progression and apoptosis.

anticancer_pathway DHBA Dihydroxybenzoic Acid Derivatives CDK Cyclin-Dependent Kinases (CDKs) DHBA->CDK HDAC Histone Deacetylases (HDACs) DHBA->HDAC CellCycle Cell Cycle Arrest CDK->CellCycle Apoptosis Apoptosis HDAC->Apoptosis

Caption: Putative anticancer signaling pathways modulated by dihydroxybenzoic acid derivatives.

Antioxidant and Neuroprotective Signaling

The antioxidant and neuroprotective activities involve the activation of the Nrf2 pathway and the regulation of the intrinsic apoptosis pathway.

antioxidant_pathway MDHB Methyl 3,4-Dihydroxybenzoate ROS Reactive Oxygen Species (ROS) MDHB->ROS Scavenges Nrf2 Nrf2 Pathway MDHB->Nrf2 Activates Mitochondria Mitochondria MDHB->Mitochondria Protects Bcl2 Bcl-2 (Anti-apoptotic) MDHB->Bcl2 Upregulates Caspases Caspases (Pro-apoptotic) MDHB->Caspases Inhibits ROS->Mitochondria Damages AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Mitochondria->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Neuroprotective signaling of a Methyl Dihydroxybenzoate isomer.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A general method for synthesizing derivatives often starts with the esterification of 3,5-dihydroxybenzoic acid with an appropriate alcohol in the presence of an acid catalyst. Further modifications can be made to the hydroxyl groups or the ester moiety to generate a library of derivatives.

synthesis_workflow start 3,5-Dihydroxybenzoic Acid esterification Esterification (e.g., with Methanol, H+) start->esterification core This compound esterification->core modification Functional Group Modification core->modification derivatives Derivatives Library modification->derivatives

Caption: General workflow for the synthesis of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

DPPH and ABTS Assays for Antioxidant Activity

These assays are based on the ability of antioxidants to scavenge stable free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

    • Mix various concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark for a specific time.

    • Measure the decrease in absorbance at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate).

    • Dilute the ABTS•+ solution to a specific absorbance at a given wavelength (e.g., 734 nm).

    • Mix various concentrations of the test compound with the diluted ABTS•+ solution.

    • Measure the decrease in absorbance after a set incubation time.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microplate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

This compound and its derivatives represent a promising class of bioactive molecules with multifaceted therapeutic potential. While research on the parent compound is still developing, the activities of its closely related isomers and synthetic derivatives in anticancer, antioxidant, antimicrobial, and enzyme inhibitory assays highlight the importance of the dihydroxybenzoic acid scaffold. Future research should focus on elucidating the specific biological activities and mechanisms of action of this compound to fully realize its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate further investigation and drug development efforts in this exciting area.

References

Methyl 3,5-Dihydroxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769), also known as methyl α-resorcylate, is an organic compound with the chemical formula C₈H₈O₄. It is the methyl ester of 3,5-dihydroxybenzoic acid. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and potential biological significance of Methyl 3,5-Dihydroxybenzoate, tailored for professionals in research and drug development. The compound serves as a versatile building block in the synthesis of more complex molecules, including dendrimers and crown ethers, and has garnered interest for its potential biological activities.[1][2]

Discovery and History

While the precise date and discoverer of the first synthesis of this compound are not extensively documented in readily available historical records, its synthesis falls under the well-established category of Fischer-Speier esterification. This acid-catalyzed esterification method was first described by Emil Fischer and Arthur Speier in 1895.[3] It is highly probable that the compound was first prepared in a laboratory setting in the late 19th or early 20th century following the establishment of this fundamental organic reaction.

The parent compound, 3,5-dihydroxybenzoic acid (α-resorcylic acid), has been known for a longer period and its synthesis from benzoic acid was established in the 19th century.[4] The esterification of this acid to produce this compound would have been a logical step for chemists studying the reactivity and derivatives of dihydroxybenzoic acids. The compound is also known to occur naturally, having been identified in the plant Viburnum cylindricum.[5]

Physicochemical Properties

This compound is a slightly yellow to beige fine crystalline powder at room temperature.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₈O₄[5]
Molecular Weight 168.15 g/mol [5]
Melting Point 167-170 °C[1][6]
Boiling Point 257.07 °C (estimated)[6]
Solubility Slightly soluble in water[1][6]
pKa 8.63 ± 0.10 (Predicted)[6]
XLogP3 1.5[5]
Spectral Data
  • ¹H NMR: Spectral data is available and can be accessed through chemical databases.[7]

  • ¹³C NMR: Spectral data is available and can be accessed through chemical databases.[5]

  • IR Spectroscopy: Infrared spectral data is available.[8][9]

  • Mass Spectrometry: GC-MS data shows a top peak at m/z 137 and a molecular ion peak at m/z 168.[5]

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst.

Fischer-Speier Esterification Workflow

Fischer_Speier_Esterification Reactants 3,5-Dihydroxybenzoic Acid + Methanol (excess) Reaction_Vessel Reflux Reactants->Reaction_Vessel Add Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reaction_Vessel Add Workup Neutralization (e.g., NaHCO₃ soln) Reaction_Vessel->Workup Cool & Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Extract Purification Recrystallization Extraction->Purification Concentrate & Purify Product This compound Purification->Product

Figure 1: General workflow for the Fischer-Speier esterification synthesis of this compound.

Detailed Experimental Protocol (Acid Catalysis)

This protocol is adapted from a patented industrial synthesis method.[10]

Materials:

  • 3,5-Dihydroxybenzoic acid (5 kg)

  • Methanol (50 L)

  • p-Toluenesulfonic acid (600 g) or concentrated Sulfuric Acid (500 ml)[10]

  • Ethyl acetate (B1210297) (10 L)

  • Saturated sodium bicarbonate (NaHCO₃) solution (20 L)

  • Deionized water

Procedure:

  • To a 100 L glass reaction vessel, add 50 L of methanol.

  • With stirring, add 600 g of p-toluenesulfonic acid (or slowly add 500 ml of concentrated sulfuric acid).

  • Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.

  • Heat the mixture to reflux (approximately 65-85°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in 10 L of ethyl acetate.

  • Wash the organic phase twice with 10 L of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic phase with 10 L of deionized water.

  • The aqueous layers can be combined and back-extracted with ethyl acetate to maximize yield.

  • Combine all organic phases and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentrate the dried organic phase under reduced pressure to obtain the crude solid product.

  • Recrystallize the crude product from water or a methanol/water mixture to yield pure this compound as a white to off-white solid.[10]

Yields: Reported yields for similar industrial processes are in the range of 88-98%.[10]

Biological Activity and Potential Signaling Pathways

This compound has been studied for its potential biological activities, including its role as a ribonucleotide reductase inhibitor and its antitumor properties.[1] Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it a target for cancer therapy.[11][12]

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on the structurally similar compound, Methyl 3,4-dihydroxybenzoate (MDHB), offer valuable insights. MDHB has been shown to protect cells from oxidative stress by activating the Nrf2 antioxidant pathway.[13][14] It also exhibits neuroprotective effects by mitigating apoptosis through the regulation of Bcl-2 family proteins and caspases.[15][16]

Given the structural similarity and shared antioxidant and potential anti-cancer properties, it is hypothesized that this compound may act through similar mechanisms.

Hypothesized Signaling Pathway of Action

The following diagram illustrates a potential mechanism of action for this compound, drawing parallels from the known effects of related dihydroxybenzoate compounds and its reported activity as a ribonucleotide reductase inhibitor.

Signaling_Pathway cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Regulation MDB This compound ROS Reactive Oxygen Species (ROS) MDB->ROS Reduces RR Ribonucleotide Reductase MDB->RR Inhibits Bax Bax (Pro-apoptotic) MDB->Bax Downregulates? Bcl2 Bcl-2 (Anti-apoptotic) MDB->Bcl2 Upregulates? DNA_Synthesis DNA Synthesis & Repair RR->DNA_Synthesis Enables Apoptosis Apoptosis DNA_Synthesis->Apoptosis Prevents Caspases Caspase Cascade Bax->Caspases Activates Bcl2->Caspases Inhibits Caspases->Apoptosis

Figure 2: Hypothesized signaling pathways influenced by this compound, based on its known targets and the activities of structurally related compounds.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. Its two hydroxyl groups and methyl ester functionality allow for a variety of chemical modifications.

  • Dendrimer Synthesis: It has been used as a core molecule in the synthesis of cored dendrimers.[1][2]

  • Macrocycle Synthesis: It is a precursor in the preparation of large macrocyclic compounds like bis(5-carbomethoxy-1,3-phenylene)-32-crown-10.[1][2]

  • Pharmaceutical Intermediate: As the parent acid is a key starting material for compounds like resveratrol (B1683913) and bromoprim, the methyl ester serves as a protected or synthetically useful derivative.[17]

  • Biological Research: Its potential as an antifeedant for the pine weevil, Hylobius abietis, and its antitumor and ribonucleotide reductase inhibitory activities make it a subject of interest in agricultural and biomedical research.[1]

Conclusion

This compound is a historically significant and synthetically versatile compound. While its full biological role is still under investigation, its known inhibitory effects on key cellular enzymes and the activities of structurally similar compounds suggest a promising future in drug discovery and development, particularly in the areas of oncology and diseases related to oxidative stress. This guide provides a foundational understanding for researchers looking to explore the potential of this molecule.

References

Spectroscopic Analysis of Methyl 3,5-Dihydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769) is a chemical compound with the molecular formula C₈H₈O₄.[1][2] It is utilized in the synthesis of cored dendrimers and in the preparation of semi-rigid crown ethers.[2] This guide provides a comprehensive overview of the spectroscopic data for methyl 3,5-dihydroxybenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search resultsAromatic C-H
Data not explicitly found in search resultsAromatic C-H
Data not explicitly found in search results-OCH₃
Data not explicitly found in search results-OH

Note: Specific peak assignments and coupling constants were not available in the provided search results. The table structure is based on the expected proton environments in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsC=O (Ester)
Data not explicitly found in search resultsAromatic C-OH
Data not explicitly found in search resultsAromatic C-COOCH₃
Data not explicitly found in search resultsAromatic C-H
Data not explicitly found in search resultsAromatic C-H
Data not explicitly found in search results-OCH₃

Note: Specific peak assignments were not available in the provided search results. The table structure is based on the expected carbon environments in the molecule.

IR (Infrared) Spectroscopy Data

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Broad band, ~3200-3600O-H stretch (phenolic)
~3000-3100C-H stretch (aromatic)
~2850-2960C-H stretch (methyl)
~1680-1710C=O stretch (ester)
~1580-1620C=C stretch (aromatic ring)
~1200-1300C-O stretch (ester)

Note: The specific peak values are typical ranges for the assigned functional groups and may vary based on the experimental conditions.

MS (Mass Spectrometry) Data

Table 4: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Assignment
168.04[M]⁺ (Molecular Ion)

Note: The molecular weight of this compound is 168.15 g/mol .[1][2] The mass spectrum will show a peak corresponding to the molecular ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 2-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).[3] The choice of solvent is critical to avoid interfering signals from the solvent's protons.[3]

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Protocol:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.[4]

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[5]

  • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[5]

  • A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

  • The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[4]

  • Integration of the signals is performed to determine the relative number of protons.[3]

3. ¹³C NMR Spectroscopy Protocol:

  • The ¹³C NMR spectrum is acquired on the same instrument as the ¹H NMR.

  • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is typically required to obtain a good signal-to-noise ratio.[6]

  • Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[6]

  • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[7]

  • The mixture should be a fine, homogeneous powder.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. IR Spectroscopy Protocol:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

2. Mass Spectrometry Protocol (Electron Ionization - EI):

  • The sample is introduced into the ion source of the mass spectrometer.[8]

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

  • A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[8]

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve for NMR Grind Grind with KBr Sample->Grind for IR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS for MS NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer Grind->IR MS Mass Spectrometer Dissolve_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Thermochemical Data and Methodologies for Methyl 3,5-Dihydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769) (MDHB), a polyhydroxy phenolic compound, is of significant interest in various scientific domains, including medicinal chemistry and materials science. Its utility as a precursor in the synthesis of dendrimers and its potential as a tyrosinase inhibitor underscore the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a consolidated overview of the available physical data for MDHB, outlines established experimental protocols for the determination of its thermochemical properties, and presents key chemical pathways associated with its synthesis and biological activity.

Data Presentation

The following table summarizes the known physical properties of Methyl 3,5-Dihydroxybenzoate.

PropertyValueSource(s)
Molecular Formula C₈H₈O₄[2][3]
Molecular Weight 168.15 g/mol [4]
Melting Point 167-170 °C (lit.)[2][5]
Boiling Point 300 °C (estimated)[3]
Density 1.3037 g/cm³ (rough estimate)[2]
Water Solubility Slightly soluble[2][5]
Appearance Slightly yellow solid[3]

Experimental Protocols

The determination of fundamental thermochemical data for organic compounds like this compound relies on well-established experimental techniques. Below are detailed protocols for two primary methods: combustion calorimetry for determining the enthalpy of formation and the Knudsen effusion method for measuring vapor pressure, which is crucial for deriving the enthalpy of sublimation.

Combustion Calorimetry

Combustion calorimetry is the principal method for determining the standard enthalpy of formation of organic compounds. The procedure involves the complete combustion of a substance in a controlled oxygen environment and measuring the heat evolved.

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a solid organic compound, from which the standard enthalpy of formation (ΔH°f) can be calculated.

Apparatus:

  • Parr-type isoperibol bomb calorimeter

  • High-pressure oxygen cylinder with regulator

  • Pellet press

  • Fuse wire (platinum or similar)

  • Cotton thread of known heat of combustion

  • High-precision thermometer (±0.001 °C)

  • Balance (±0.0001 g)

Procedure:

  • A pellet of the sample (approximately 0.5-1.0 g) is prepared using a pellet press and its mass is accurately recorded.[6]

  • The pellet is placed in the crucible of the bomb calorimeter.

  • A fuse wire of known length and mass is attached to the electrodes, with a cotton thread tied to the wire and in contact with the sample.

  • A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.[7]

  • The bomb is then submerged in a known quantity of water in the calorimeter's insulated bucket.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water in the calorimeter is recorded at regular intervals as it rises to a maximum and then slowly cools.

  • The final temperature is determined after accounting for heat exchange with the surroundings.

  • The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The lengths of the unburned fuse wire are measured.

  • The aqueous contents of the bomb are titrated to determine the amount of nitric acid formed from any nitrogen present in the sample or atmosphere.

Data Analysis: The heat capacity of the calorimeter (C_cal) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample at constant volume (ΔU°c) is then calculated using the corrected temperature rise and C_cal, accounting for the heat contributions from the fuse wire ignition and nitric acid formation. Finally, the standard enthalpy of combustion (ΔH°c) is calculated from ΔU°c, and the standard enthalpy of formation (ΔH°f) is determined using Hess's Law.

Knudsen Effusion Method

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid substance with low volatility. This data can then be used to calculate the enthalpy of sublimation.

Objective: To measure the vapor pressure of a solid sample at various temperatures to determine its enthalpy of sublimation.

Apparatus:

  • Knudsen effusion cell (a small container with a precisely machined orifice)

  • High-vacuum system (capable of reaching pressures below 10⁻⁵ Torr)

  • Thermostatically controlled bath or furnace

  • High-precision microbalance

  • Temperature measurement and control system

Procedure:

  • A small amount of the sample is placed in the Knudsen cell, and the initial mass is accurately recorded.[8]

  • The cell is placed in the vacuum chamber and connected to the microbalance.

  • The system is evacuated to a high vacuum.[9]

  • The sample is heated to a constant, known temperature.[10]

  • As the substance sublimes, the vapor effuses through the small orifice into the vacuum.

  • The mass of the cell is continuously monitored and recorded over time. The rate of mass loss ( dm/dt ) should be constant at a given temperature.[11]

  • The experiment is repeated at several different temperatures.

Data Analysis: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss using the Knudsen-Hertz equation:

P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

where:

  • dm/dt is the rate of mass loss

  • A is the area of the orifice

  • R is the ideal gas constant

  • T is the absolute temperature

  • M is the molar mass of the substance

The enthalpy of sublimation (ΔH°sub) can then be determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to -ΔH°sub/R.

Mandatory Visualizations

Synthesis of this compound

The most common laboratory synthesis of this compound is through the Fischer esterification of 3,5-dihydroxybenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[12][13][14]

Synthesis_of_Methyl_3_5_Dihydroxybenzoate cluster_reactants Reactants cluster_products Products 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Methanol Methanol Reaction Reaction Methanol->Reaction Methyl_3,5_Dihydroxybenzoate This compound Water Water Reaction->Methyl_3,5_Dihydroxybenzoate Reaction->Water H2SO4 H2SO4 H2SO4->Reaction

Caption: Fischer esterification of 3,5-dihydroxybenzoic acid to yield this compound.

Proposed Mechanism of Tyrosinase Inhibition

This compound and related hydroxybenzoic acid derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[15][16][17] The proposed mechanism involves the chelation of copper ions within the active site of the enzyme, thereby rendering it inactive.

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site cluster_Substrate Normal Reaction cluster_Inhibitor Inhibition Pathway Tyrosinase Tyrosinase (contains Cu²⁺ ions) Melanin Melanin Tyrosinase->Melanin Catalysis Inactive_Complex Inactive Tyrosinase-Inhibitor Complex L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase Substrate Binding MDHB This compound (Inhibitor) MDHB->Tyrosinase Inhibitor Binding (Chelation of Cu²⁺)

Caption: Competitive inhibition of tyrosinase by this compound.

Conclusion and Future Outlook

This guide has compiled the available physical data for this compound and provided detailed, generalized protocols for the experimental determination of its core thermochemical properties. While specific experimental values for enthalpy of formation, entropy, and Gibbs free energy are currently absent from the literature, the methodologies outlined herein are robust and applicable to this compound.

For researchers requiring these thermochemical data, two primary paths are recommended:

  • Experimental Determination: Conduct combustion calorimetry and vapor pressure measurements as detailed in this guide to obtain empirical data.

  • Computational Chemistry: Employ high-level quantum chemical calculations (e.g., G3 or G4 theories) to estimate the thermochemical properties. These methods have been shown to provide good agreement with experimental data for similar molecules and can serve as a reliable alternative in the absence of experimental values.

The provided diagrams for the synthesis and a proposed biological mechanism offer a visual framework for understanding the chemical behavior of this compound. Further research to elucidate the precise thermochemical characteristics of this compound will be invaluable to the fields of drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3,5-Dihydroxybenzoate in Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyester (B1180765) dendrimers using methyl 3,5-dihydroxybenzoate (B8624769). This bifunctional monomer offers a versatile platform for the construction of highly branched, monodisperse dendrimers with potential applications in drug delivery, gene therapy, and diagnostics. The protocols outlined below are based on established principles of polyester dendrimer synthesis and can be adapted for both convergent and divergent strategies.

Introduction to Polyester Dendrimers from Methyl 3,5-Dihydroxybenzoate

Polyester dendrimers are a class of biodegradable and biocompatible macromolecules that have garnered significant interest in the biomedical field.[1] Their well-defined structure, characterized by a central core, repeating branched units, and a high density of surface functional groups, allows for the precise engineering of their physicochemical properties.[2][3] this compound serves as an AB₂-type monomer, where the methyl ester ('A') is a reactive focal point and the two hydroxyl groups ('B') are points for further branching. This structure is ideal for the stepwise synthesis of dendrimers.

The synthesis of these dendrimers can be achieved through two primary strategies:

  • Divergent Synthesis: This approach starts from a multifunctional core molecule and builds the dendrimer outwards, generation by generation.[2][4] Each step involves the esterification of the hydroxyl groups with a protected form of a 3,5-dihydroxybenzoic acid derivative, followed by deprotection to generate new hydroxyl groups for the subsequent generation.

  • Convergent Synthesis: In this method, the dendritic branches, known as dendrons, are synthesized first and then attached to a central core in the final step.[2][5] This approach often allows for easier purification and can lead to more monodisperse products.[6]

Key Applications in Drug Development

The unique architecture of polyester dendrimers derived from this compound makes them attractive candidates for various drug development applications:

  • Drug Delivery: The internal cavities of the dendrimer can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[7][8] The surface functional groups can be conjugated with targeting ligands to direct the drug to specific cells or tissues, minimizing off-target effects.[7]

  • Gene Delivery: Cationic modifications of the dendrimer surface can facilitate the complexation and delivery of nucleic acids like siRNA and pDNA.[7]

  • Imaging: The dendrimer scaffold can be functionalized with imaging agents for diagnostic purposes.[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis of polyester dendrimers using this compound. These should be considered as starting points and may require optimization based on specific experimental goals.

Protocol 1: Convergent Synthesis of a First-Generation (G1) Dendron from this compound

This protocol outlines the initial steps for a convergent synthesis, starting with the protection of the hydroxyl groups of this compound.

Materials:

Procedure:

  • Protection of Hydroxyl Groups:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.

    • Add potassium carbonate (2.5 equivalents) and benzyl bromide (2.2 equivalents).

    • Reflux the mixture for 24 hours.

    • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the resulting methyl 3,5-dibenzyloxybenzoate by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate gradient).

  • Synthesis of the First-Generation (G1) Dendron:

    • A similar protection reaction can be performed on 3,5-dihydroxybenzoic acid to yield 3,5-bis(benzyloxy)benzoic acid.[10]

    • The protected acid (2 equivalents) is then coupled with this compound (1 equivalent) using a suitable esterification method (e.g., DCC/DMAP coupling) to form the G1 dendron with a methyl ester at the focal point.[10]

  • Deprotection of Peripheral Benzyl Groups:

    • Dissolve the purified G1 dendron in a mixture of ethyl acetate and methanol.

    • Add 10% Pd/C catalyst.

    • Subject the mixture to hydrogenation (e.g., using a balloon filled with H₂ or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected G1 dendron with peripheral hydroxyl groups.[11]

Characterization:

  • Confirm the structure of the protected monomer and the final dendron using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Divergent Synthesis of a First-Generation (G1) Polyester Dendrimer

This protocol describes the synthesis of a G1 dendrimer starting from a trifunctional core.

Materials:

  • 1,1,1-Tris(hydroxymethyl)ethane (B165348) (core)

  • 3,5-Bis(benzyloxy)benzoyl chloride (activated monomer)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1,1-tris(hydroxymethyl)ethane (1 equivalent) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Activated Monomer:

    • Dissolve 3,5-bis(benzyloxy)benzoyl chloride (3.3 equivalents) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the stirred core solution at 0 °C over 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of cold 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by precipitation from a concentrated DCM solution into cold diethyl ether to yield the protected G1 dendrimer.[11]

  • Deprotection:

    • The peripheral benzyl groups can be removed via hydrogenation as described in Protocol 1 to yield the G1 dendrimer with nine peripheral hydroxyl groups.

Characterization:

  • Characterize the purified dendrimer at each stage using ¹H NMR, ¹³C NMR, FTIR, and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Quantitative Data Summary

The following tables provide a template for the expected quantitative data for polyester dendrimers synthesized from this compound. Actual values must be determined experimentally.

ParameterGeneration 1 (G1)Generation 2 (G2)Generation 3 (G3)Notes
Theoretical Molecular Weight ( g/mol ) Calculate based on structureCalculate based on structureCalculate based on structureAssumes perfect, defect-free structures.
Experimental Molecular Weight ( g/mol ) (MALDI-TOF) To be determinedTo be determinedTo be determinedShould be close to the theoretical value for monodisperse samples.
Polydispersity Index (PDI) (GPC) To be determinedTo be determinedTo be determinedA PDI value close to 1.0 indicates high monodispersity.[12]
Yield (%) To be determinedTo be determinedTo be determinedYields are highly dependent on reaction conditions and purification efficiency.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical steps in the convergent and divergent synthesis of polyester dendrimers using this compound.

convergent_synthesis cluster_G0 Generation 0 cluster_G1 Generation 1 Dendron cluster_G2 Generation 2 Dendron cluster_final Final Dendrimer Assembly Monomer This compound Coupling1 Esterification Monomer->Coupling1 Protected_Acid 3,5-Bis(benzyloxy)benzoic Acid Protected_Acid->Coupling1 Coupling2 Esterification Protected_Acid->Coupling2 G1_Dendron [G1]-CO₂Me Coupling1->G1_Dendron Deprotection Deprotection (H₂/Pd/C) G1_Dendron->Deprotection G1_OH [G1]-(OH)₂ Deprotection->G1_OH G1_OH->Coupling2 G2_Dendron [G2]-CO₂Me Coupling2->G2_Dendron Final_Coupling Final Esterification G2_Dendron->Final_Coupling Core Multifunctional Core (e.g., 1,3,5-Benzenetricarboxylic acid) Core->Final_Coupling Final_Dendrimer G2 Dendrimer Final_Coupling->Final_Dendrimer divergent_synthesis cluster_core Core cluster_G1 Generation 1 cluster_G2 Generation 2 Core Trifunctional Core (e.g., 1,1,1-Tris(hydroxymethyl)ethane) Coupling1 Esterification Core->Coupling1 Monomer1 3,5-Bis(benzyloxy)benzoyl chloride Monomer1->Coupling1 Protected_G1 Protected G1 Dendrimer Coupling1->Protected_G1 Deprotection1 Deprotection (H₂/Pd/C) Protected_G1->Deprotection1 G1 G1 Dendrimer (9 peripheral -OH) Deprotection1->G1 Coupling2 Esterification G1->Coupling2 Monomer2 3,5-Bis(benzyloxy)benzoyl chloride Monomer2->Coupling2 Protected_G2 Protected G2 Dendrimer Coupling2->Protected_G2

References

Application Notes and Protocols: Methyl 3,5-Dihydroxybenzoate as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes. The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin. Overproduction and accumulation of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-whitening agents and therapeutics for hyperpigmentation.

Methyl 3,5-dihydroxybenzoate (B8624769) has been identified as a potent inhibitor of tyrosinase, demonstrating greater efficacy in melanin production inhibition than commonly used agents like kojic acid, arbutin, and ascorbic acid[1]. Its structural features are believed to contribute to its strong inhibitory activity. These application notes provide a comprehensive protocol for assessing the tyrosinase inhibitory potential of Methyl 3,5-dihydroxybenzoate using a well-established in vitro mushroom tyrosinase assay.

Data Presentation

CompoundTyrosinase SourceSubstrateIC50 Value (µM)Reference
N-(3,5-Dihydroxybenzoyl)-6-hydroxytryptamineHuman Melanoma CellsL-DOPA9.1[2]
Kojic AcidHuman Melanoma CellsL-DOPA310[2]
Kojic AcidMushroomL-DOPA13.14 µg/mL[3]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the tyrosinase-catalyzed melanin biosynthesis pathway and the point of inhibition by compounds like this compound.

Tyrosinase_Pathway cluster_0 Melanin Biosynthesis Pathway cluster_1 Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Inhibitor This compound Inhibitor->DOPA Inhibition Assay_Workflow A Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compound (this compound) - Positive Control (Kojic Acid) B Dispense into 96-well plate: - Buffer - Test Compound / Control / Blank A->B C Add Mushroom Tyrosinase Solution B->C D Pre-incubate at 25°C for 10 minutes C->D E Initiate reaction by adding L-DOPA Solution D->E F Incubate at 25°C and measure absorbance at 475 nm in kinetic mode for 10-20 minutes E->F G Calculate Percentage Inhibition and IC50 Value F->G

References

Application Notes and Protocols for the In Vitro Antioxidant Activity Assay of Methyl 3,5-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of Methyl 3,5-Dihydroxybenzoate (B8624769). This document includes detailed experimental protocols for common antioxidant assays and summarizes the current, albeit limited, understanding of its antioxidant potential.

Introduction

Methyl 3,5-dihydroxybenzoate is a phenolic compound that has been identified in various natural sources, including plants and fermented beverages. Phenolic compounds are a well-known class of antioxidants that can neutralize free radicals and reactive oxygen species (ROS), which are implicated in numerous disease pathologies. Therefore, assessing the antioxidant capacity of this compound is a critical step in evaluating its potential as a therapeutic agent or a valuable component in drug development.

Data Presentation

Direct quantitative data on the antioxidant activity of isolated this compound is scarce and, in some cases, contradictory. The following table summarizes the available qualitative findings from the literature.

AssaySourceFindingCitation
DPPH Radical Scavenging AssayComparative study of carbohydrate-based phenolic compoundsDid not exhibit any notable activity.[1]
Not SpecifiedStudy on Thai Black Rice Bran cv. RiceberryMentioned as having high antioxidant capacity.[2]
DPPH Radical Scavenging AssayStudy on Kombucha FermentationIdentified as a component in kombucha exhibiting high antioxidant activity, though the activity was not attributed to the isolated compound.[3]

Experimental Protocols

The following are detailed protocols for three widely used in vitro antioxidant activity assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or a suitable solvent for the test compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound and Standards:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank (control), add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Value Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity percentage against the concentration of this compound.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol (or a suitable solvent)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the stock ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standards:

    • Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.

  • Assay:

    • In a 96-well plate, add 10 µL of the various concentrations of the test compound or positive control to different wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the test compound).

    • A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • IC50 Value Determination: The IC50 value is determined by plotting the scavenging activity percentage against the concentration of this compound.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄·7H₂O), Trolox, or Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test Compound and Standards:

    • Prepare a stock solution and serial dilutions of this compound and the positive control.

  • Assay:

    • Add 20 µL of the various concentrations of the test compound or positive control to different wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes (the reaction time can be optimized).

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve using a known concentration of ferrous sulfate.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents or in relation to the positive control.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the general mechanism of antioxidant action and a typical experimental workflow for assessing antioxidant activity. While the specific signaling pathway for this compound is not yet fully elucidated, the Nrf2 pathway is a common mechanism for phenolic antioxidants.

G cluster_workflow Experimental Workflow for In Vitro Antioxidant Assays prep Sample Preparation (this compound & Positive Controls) assay Antioxidant Assay (DPPH, ABTS, or FRAP) prep->assay measure Spectrophotometric Measurement assay->measure calc Data Analysis (% Inhibition, IC50) measure->calc

Fig. 1: General experimental workflow for antioxidant assays.

G cluster_pathway Potential Antioxidant Signaling Pathway (Nrf2) ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 induces dissociation MDB This compound MDB->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Fig. 2: Postulated Nrf2-mediated antioxidant signaling pathway.

References

Application Notes and Protocols: Methyl 3,5-Dihydroxybenzoate as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769) is a valuable and versatile precursor in the synthesis of a wide range of pharmaceutical compounds. Its dihydroxy-substituted phenyl ring provides a key structural motif that can be elaborated into various complex molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceutical intermediates and final drug substances starting from methyl 3,5-dihydroxybenzoate. The applications covered include the synthesis of the antibacterial agent Brodimoprim, the anti-inflammatory and hepatoprotective compound Armillarisin A, the well-known nutraceutical trans-resveratrol, and the versatile intermediate 3,5-resacetophenone.

Synthesis of this compound

The precursor itself, this compound, is typically synthesized from 3,5-dihydroxybenzoic acid via acid-catalyzed esterification. Several methods have been reported, with variations in catalysts and reaction conditions leading to different yields and purity levels.

Experimental Protocol: Synthesis of this compound

Method 1: Sulfuric Acid Catalysis

  • In a 100 L glass reactor, add 50 L of methanol (B129727).

  • While stirring at room temperature, slowly add 500 mL of concentrated sulfuric acid.

  • Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in 10 L of ethyl acetate.

  • Wash the organic phase twice with 20 L of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Wash the organic phase with 10 L of deionized water.

  • The aqueous layers are combined and back-extracted twice with 10 L of ethyl acetate.

  • Combine all organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain a white solid.

  • Recrystallize the solid from 20 L of 5% methanol in water to yield high-purity this compound.[1][2]

Method 2: p-Toluenesulfonic Acid Catalysis

  • In a 100 L glass reactor, add 50 L of methanol.

  • With stirring, add 600 g of p-toluenesulfonic acid.

  • Add 5 kg of 3,5-dihydroxybenzoic acid.

  • Heat the mixture to reflux for 4 hours, monitoring by TLC.

  • Follow the workup and purification steps as described in Method 1.[2]

Quantitative Data for this compound Synthesis
CatalystReaction Time (h)SolventYield (%)Purity (%)Reference
Sulfuric Acid2Methanol98>99[1][2]
p-Toluenesulfonic Acid4Methanol88.88>99[2]
Sulfuric Acid2Methanol92.6-[1][2]

Application 1: Synthesis of Brodimoprim

Brodimoprim is a selective inhibitor of bacterial dihydrofolate reductase, an essential enzyme for bacterial DNA synthesis, giving it potent antibacterial properties.[3][4][5] While a common synthetic route for Brodimoprim starts from dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate, a plausible route can be envisioned starting from this compound through its derivative, 3,5-dimethoxybenzaldehyde.

Proposed Synthetic Workflow for Brodimoprim

G MDB This compound DMB Methyl 3,5-Dimethoxybenzoate MDB->DMB Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) DMBA 3,5-Dimethoxybenzaldehyde DMB->DMBA Reduction to Aldehyde (e.g., DIBAL-H) MKC Knoevenagel Condensation Product DMBA->MKC Knoevenagel Condensation with 3-Methoxypropionitrile BDP Brodimoprim MKC->BDP Condensation with Guanidine G BDP Brodimoprim DHFR Dihydrofolate Reductase (DHFR) BDP->DHFR Inhibits DHF Dihydrofolate THF Tetrahydrofolate DHF->THF DHFR DNA DNA Synthesis THF->DNA RNA RNA Synthesis THF->RNA Protein Protein Synthesis THF->Protein G MDB This compound DHBA 3,5-Dihydroxybenzyl Alcohol MDB->DHBA Reduction (e.g., NaBH₄/I₂ or LiAlH₄) ArmA Armillarisin A DHBA->ArmA Multi-step Synthesis (e.g., formylation, cyclization) G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IκB Kinase (IKK) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB Translocates Inflammation Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammation MAPK MAPK (ERK, JNK, p38) Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis ArmA Armillarisin A ArmA->IKK Inhibits ArmA->MAPK Modulates G MDB This compound DMB Methyl 3,5-Dimethoxybenzoate MDB->DMB Methylation DMBA 3,5-Dimethoxybenzyl Alcohol DMB->DMBA Reduction DMBB 3,5-Dimethoxybenzyl Bromide DMBA->DMBB Bromination Phosphonium 3,5-Dimethoxybenzyl-triphenylphosphonium Bromide DMBB->Phosphonium with PPh₃ Resveratrol trans-Resveratrol Phosphonium->Resveratrol Wittig Reaction Aldehyde 4-Hydroxybenzaldehyde Aldehyde->Resveratrol with Base G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway IKK IKK p65 p65 IKK->p65 NFkB_Activation NF-κB Activation p65->NFkB_Activation JNK JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Resveratrol trans-Resveratrol Resveratrol->IKK Inhibits Resveratrol->p65 Inhibits Resveratrol->JNK Activates Resveratrol->p38 Activates Resveratrol->PI3K Inhibits G MDB This compound DAB Methyl 3,5-Diacetoxybenzoate MDB->DAB Acetylation DAC 3,5-Diacetoxybenzoyl Chloride DAB->DAC Chlorination DAAP 3,5-Diacetoxyacetophenone DAC->DAAP Grignard Reaction Resacetophenone 3,5-Resacetophenone DAAP->Resacetophenone Deacetylation Grignard Methylmagnesium Chloride Grignard->DAAP

References

Derivatisierung von Methyl-3,5-dihydroxybenzoat für biologische Studien: Applikationsschriften und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese umfassende Ressource bietet detaillierte Applikationsschriften und Protokolle zur Derivatisierung von Methyl-3,5-dihydroxybenzoat, einer vielseitigen Ausgangsverbindung für die Entwicklung biologisch aktiver Moleküle. Die hier beschriebenen Methoden und Assays sind für die Erforschung neuer therapeutischer Wirkstoffe in Bereichen wie Onkologie, Infektionskrankheiten und Dermatologie von entscheidender Bedeutung.

Einleitung

Methyl-3,5-dihydroxybenzoat ist ein wichtiger Baustein in der medizinischen Chemie und dient als Ausgangsmaterial für die Synthese einer Vielzahl von Verbindungen mit potenziellen therapeutischen Anwendungen. Seine Dihydroxy-Funktionalität an einem aromatischen Ring bietet reaktive Stellen für die Derivatisierung, was die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht. Zu den biologischen Aktivitäten, die mit Derivaten von Methyl-3,5-dihydroxybenzoat in Verbindung gebracht werden, gehören antitumorale, antimikrobielle und enzymhemmende Eigenschaften. Insbesondere wurde die Hemmung von Enzymen wie Ribonukleotidreduktase und Tyrosinase nachgewiesen.

Strategien zur Derivatisierung

Die Modifikation der Hydroxylgruppen von Methyl-3,5-dihydroxybenzoat ist eine gängige Strategie zur Erzeugung von Analoga mit verbesserter biologischer Aktivität und optimierten pharmakokinetischen Eigenschaften. Zu den primären Derivatisierungsansätzen gehören:

  • O-Alkylierung: Die Einführung von Alkyl- oder substituierten Alkylketten an den phenolischen Hydroxylgruppen kann die Lipophilie und die zelluläre Aufnahme der Verbindungen verändern.

  • Schiff-Basen-Bildung: Die Kondensation mit verschiedenen Aminen zur Bildung von Schiff-Basen führt zu einer breiten Palette von Verbindungen mit potenziellen antimikrobiellen und antikanzerogenen Aktivitäten.

  • Veresterung: Die Acylierung der Hydroxylgruppen kann die Stabilität und die Freisetzungseigenschaften der Moleküle beeinflussen.

Experimentelle Protokolle: Synthese von Derivaten

Dieses Protokoll beschreibt die Synthese eines Alkin-funktionalisierten Derivats, das für weitere "Click-Chemie"-Reaktionen nützlich ist.

  • Reagenzien und Materialien:

    • Methyl-3,5-dihydroxybenzoat

    • Wasserfreies Dimethylformamid (DMF)

    • Wasserfreies Kaliumcarbonat (K₂CO₃)

    • Propargylbromid (80%ige Lösung in Toluol)

    • Ethylacetat (EtOAc)

    • Hexan

    • Wasser (H₂O)

    • Kaliumhydrogensulfat (KHSO₄)

    • Sole (gesättigte NaCl-Lösung)

    • Natriumsulfat (Na₂SO₄)

  • Verfahren:

    • Lösen Sie Methyl-3,5-dihydroxybenzoat (21,4 g, 130 mmol) in wasserfreiem DMF (250 ml).[1]

    • Fügen Sie wasserfreies K₂CO₃ (45 g, 330 mmol) zu der Lösung hinzu.[1]

    • Geben Sie langsam und tropfenweise eine Toluollösung von Propargylbromid (35 ml, 314 mmol) zu dieser Suspension.[1]

    • Rühren Sie die Reaktionsmischung 48 Stunden lang bei Raumtemperatur.[1]

    • Entfernen Sie das DMF durch Verdampfen unter reduziertem Druck.[1]

    • Lösen Sie den Rückstand in EtOAc (400 ml) wieder auf.[1]

    • Waschen Sie die organische Phase nacheinander mit H₂O (3 x 100 ml), KHSO₄ (3 x 100 ml) und Sole (3 x 100 ml).[1]

    • Trocknen Sie die organische Phase über Na₂SO₄ und dampfen Sie sie unter Vakuum ein.[1]

    • Kristallisieren Sie den Rückstand aus EtOAc/Hexan um, um das Zielprodukt als cremefarbene Kristalle zu erhalten.[1]

Dieses Protokoll beschreibt die Kondensationsreaktion zur Bildung von Imin-Derivaten.

  • Reagenzien und Materialien:

    • Methyl-3,5-dihydroxybenzoat-Derivat (z.B. ein Aldehyd-funktionalisiertes Analogon)

    • Substituiertes Amin

    • Absolutes Ethanol

    • Eisessig (katalytische Menge)

  • Verfahren:

    • Lösen Sie das Methyl-3,5-dihydroxybenzoat-Derivat (1 Äquiv.) in absolutem Ethanol in einem Rundkolben.

    • Fügen Sie das substituierte Amin (1 Äquiv.) und einige Tropfen Eisessig hinzu.

    • Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-6 Stunden.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Kühlen Sie die Reaktionsmischung ab, um die Ausfällung des Produkts zu induzieren.

    • Filtrieren Sie den Niederschlag ab und kristallisieren Sie ihn aus Ethanol um.

Biologische Evaluierungsprotokolle

Zytotoxizitäts-Assay (MTT-Assay)

Dieser Assay bestimmt die zytotoxische Wirkung von Verbindungen auf Krebszelllinien.

  • Reagenzien und Materialien:

    • Krebszelllinien (z.B. A549 - Lungenkrebs, MCF-7 - Brustkrebs)

    • Zellkulturmedium (z.B. DMEM) mit 10% fötalem Rinderserum (FBS)

    • Testverbindungen in verschiedenen Konzentrationen (in DMSO gelöst)

    • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) (5 mg/ml in PBS)

    • Dimethylsulfoxid (DMSO) oder ein anderes Solubilisierungsmittel

    • 96-Well-Platten

    • Mikroplattenleser

  • Verfahren:

    • Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well aus und inkubieren Sie sie über Nacht.

    • Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen für 72 Stunden.[2]

    • Fügen Sie 10-20 µl MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platte für 2-4 Stunden bei 37°C.

    • Entfernen Sie das Medium und fügen Sie 100-200 µl DMSO hinzu, um die gebildeten Formazan-Kristalle aufzulösen.

    • Messen Sie die Extinktion bei 570 nm mit einem Mikroplattenleser.

    • Berechnen Sie die prozentuale Zellviabilität und bestimmen Sie die IC₅₀-Werte (die Konzentration, die eine 50%ige Hemmung des Zellwachstums bewirkt).[2]

Antimikrobieller Assay (Bestimmung der minimalen Hemmkonzentration - MHK)

Dieser Assay bestimmt die geringste Konzentration einer Verbindung, die das sichtbare Wachstum eines Mikroorganismus hemmt.

  • Reagenzien und Materialien:

    • Bakterienstämme (z.B. Staphylococcus aureus, Escherichia coli)

    • Nährmedium (z.B. Müller-Hinton-Bouillon)

    • Testverbindungen in serieller Verdünnung

    • 96-Well-Mikrotiterplatten

    • Inkubator

  • Verfahren:

    • Bereiten Sie eine serielle Verdünnung der Testverbindungen in den Wells der Mikrotiterplatte vor.

    • Inokulieren Sie jedes Well mit einer standardisierten Suspension des Bakterienstammes.

    • Inkubieren Sie die Platten bei 37°C für 18-24 Stunden.

    • Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum zu beobachten ist.

Tyrosinase-Inhibitions-Assay

Dieser Assay misst die Fähigkeit von Verbindungen, das Enzym Tyrosinase zu hemmen, das an der Melaninsynthese beteiligt ist.

  • Reagenzien und Materialien:

    • Pilz-Tyrosinase

    • L-DOPA (3,4-Dihydroxyphenylalanin) als Substrat

    • Phosphatpuffer (pH 6,5)

    • Testverbindungen in verschiedenen Konzentrationen

    • 96-Well-Platten

    • Spektrophotometer

  • Verfahren:

    • Pipettieren Sie 20 µl der Testverbindung (in DMSO gelöst) in die Wells einer 96-Well-Platte.

    • Fügen Sie 100 µl Phosphatpuffer und 40 µl Tyrosinase-Lösung hinzu.

    • Inkubieren Sie die Mischung für 10 Minuten bei Raumtemperatur.

    • Starten Sie die Reaktion durch Zugabe von 40 µl L-DOPA-Lösung.

    • Messen Sie die Extinktionszunahme bei 475 nm über die Zeit.

    • Berechnen Sie die prozentuale Hemmung der Tyrosinase-Aktivität.

Ribonukleotidreduktase-Inhibitions-Assay

Dieser Assay bewertet die Hemmung der Ribonukleotidreduktase, einem Schlüsselenzym bei der DNA-Synthese.

  • Reagenzien und Materialien:

    • Gereinigte Ribonukleotidreduktase-Untereinheiten (R1 und R2)

    • Substrat (z.B. [³H]-CDP)

    • Effektoren (z.B. ATP, dATP)

    • Reduktionssystem (z.B. Thioredoxin, Thioredoxin-Reduktase, NADPH)

    • Testverbindungen in verschiedenen Konzentrationen

    • Pufferlösung

  • Verfahren:

    • Stellen Sie eine Reaktionsmischung her, die Puffer, R1- und R2-Untereinheiten, Effektoren und das Reduktionssystem enthält.[3][4]

    • Fügen Sie die Testverbindungen in verschiedenen Konzentrationen hinzu.

    • Starten Sie die Reaktion durch Zugabe des radioaktiv markierten Substrats.[3][4]

    • Inkubieren Sie die Mischung bei 37°C für eine definierte Zeit.[3][4]

    • Stoppen Sie die Reaktion (z.B. durch Erhitzen).[4]

    • Trennen und quantifizieren Sie das gebildete Desoxyribonukleotid (z.B. mittels HPLC oder Szintillationszählung), um die Enzymaktivität zu bestimmen.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst repräsentative quantitative Daten für Derivate von Hydroxybenzoesäuren zusammen, um einen vergleichenden Überblick über deren biologische Aktivitäten zu geben.

Verbindung/DerivatZielAssayErgebnis (IC₅₀ / MHK)Referenz
4-(Benzyloxy)-6-heptyl-2-hydroxybenzoesäureS. aureusMHK3.9 µg/mL[5]
4-(Benzyloxy)-6-heptyl-2-hydroxybenzoesäureMRSAMHK15.6 µg/mL[5]
Benzoesäureester-verknüpftes Arylsulfonylhydrazon (Verbindung 15)A549-ZellenMTTIC₅₀ = 29.59 µM[2]
Benzoesäureester-verknüpftes Arylsulfonylhydrazon (Verbindung 15)MCF-7-ZellenMTTIC₅₀ = 27.70 µM[2]
Benzoesäureester-verknüpftes Arylsulfonylhydrazon (Verbindung 10)A549-ZellenMTTIC₅₀ = 58.83 µM[2]
Benzoesäureester-verknüpftes Arylsulfonylhydrazon (Verbindung 10)MCF-7-ZellenMTTIC₅₀ = 34.61 µM[2]

Visualisierungen

Signalwege und Arbeitsabläufe

Die folgenden Diagramme, die mit der DOT-Sprache von Graphviz erstellt wurden, veranschaulichen wichtige Signalwege und experimentelle Arbeitsabläufe.

derivatization_workflow start Methyl 3,5-Dihydroxybenzoat derivatization Chemische Derivatisierung (z.B. O-Alkylierung, Schiff-Basen-Bildung) start->derivatization purification Reinigung & Charakterisierung (Säulenchromatographie, NMR, MS) derivatization->purification bio_assays Biologische Assays (Zytotoxizität, Antimikrobiell, Enzymhemmung) purification->bio_assays sar_analysis Struktur-Wirkungs-Beziehungs-Analyse (SAR) bio_assays->sar_analysis lead_optimization Leitstruktur-Optimierung sar_analysis->lead_optimization nrf2_pathway cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern ROS Oxidativer Stress (ROS) Keap1_Nrf2 Keap1-Nrf2-Komplex ROS->Keap1_Nrf2 stört Phenolic Phenolische Verbindung (z.B. Dihydroxybenzoat-Derivat) Phenolic->Keap1_Nrf2 stört Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Freisetzung Ub Ubiquitinierung & Abbau Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translokation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Transkription von Antioxidativen Genen (z.B. HO-1, NQO1) ARE->Transcription

References

Application Notes: Cell-Based Assays for Evaluating Methyl 3,5-Dihydroxybenzoate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769) is a phenolic compound studied for its potential anti-tumor activity.[1] Evaluating the cytotoxic effects of such compounds is a critical step in drug discovery and development. Cell-based assays are fundamental tools for determining a compound's efficacy in killing cancer cells and for assessing its potential toxicity to normal cells. This document provides detailed protocols for three common and complementary assays used to evaluate the cytotoxicity of Methyl 3,5-Dihydroxybenzoate: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and apoptosis assays.

1. Assay Principles

  • MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[2][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in formazan production following treatment with this compound would indicate reduced cell viability or cytotoxicity.

  • LDH Assay for Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[6] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[6] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

  • Apoptosis Assays for Programmed Cell Death: Apoptosis is a form of programmed cell death that is crucial for tissue homeostasis and is a common mechanism of action for anti-cancer drugs.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between different stages of cell death.[7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells that have lost membrane integrity, thus marking late apoptotic or necrotic cells.[7]

    • Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of executioner caspases, such as caspase-3, which are activated during the apoptotic cascade. Increased caspase-3 activity is a hallmark of apoptosis.[8]

Data Presentation: Cytotoxicity of Related Phenolic Compounds

While specific IC50 data for this compound is not extensively published, data from related gallate compounds provide a valuable reference for experimental design. The IC50 value represents the concentration of a compound required to inhibit 50% of cell growth or viability.

CompoundCell LineIC50 Value (µg/mL)Reference
Methyl GallateHeLa (Cervical Cancer)11.00 ± 0.58[9]
Methyl GallateHeLa (Cervical Cancer)18.07[9]
Methyl GallateHeLa (Cervical Cancer)49[9]
Methyl GallateMCF-7 (Breast Cancer)113.25[10]
Gallic AcidHeLa (Cervical Cancer)10.00 ± 0.67[8]
Heptyl GallateMCF-7 (Breast Cancer)25.94[10]
Octyl GallateMCF-7 (Breast Cancer)42.34[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[2][3][5][11]

A. Materials

  • This compound (test compound)

  • 96-well flat-bottom plates

  • Appropriate cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution: 5 mg/mL in sterile PBS. Prepare, filter-sterilize (0.2 µm filter), and store at -20°C protected from light.[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO)

  • Multi-well spectrophotometer (ELISA reader)

B. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2][5] A reference wavelength of >650 nm can be used to subtract background absorbance.[2][5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay kits.[6][12][13]

A. Materials

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

  • This compound

  • 96-well flat-bottom plates

  • Appropriate cell line

  • Serum-free cell culture medium

  • Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • Multi-well spectrophotometer

B. Procedure

  • Plate Setup: Seed cells as described in the MTT protocol. On the day of the experiment, set up the following controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with Lysis Buffer.

    • Background Control: Medium only.

  • Compound Treatment: Treat cells with serial dilutions of this compound in serum-free medium for the desired time (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to correct for background.[12]

  • Data Analysis: Calculate percent cytotoxicity using the following formula:[12]

    • % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol is a standard procedure for flow cytometry-based apoptosis detection.[7]

A. Materials

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • This compound

  • 6-well plates

  • Appropriate cell line

  • Cold PBS

  • Flow cytometer

B. Procedure

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, neutralize with complete medium, and collect the cell suspension.

    • Suspension cells: Collect the cells directly.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[7]

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Acquisition & Analysis culture Cell Culture seeding Seed Cells in Plates (e.g., 96-well) culture->seeding treatment Treat with Methyl 3,5-Dihydroxybenzoate seeding->treatment mtt MTT Assay: Add MTT Reagent (4 hrs incubation) treatment->mtt ldh LDH Assay: Collect Supernatant treatment->ldh apoptosis Apoptosis Assay: Harvest & Stain Cells treatment->apoptosis mtt_read Solubilize & Read Absorbance (570nm) mtt->mtt_read ldh_read Perform LDH Reaction & Read Absorbance (490nm) ldh->ldh_read flow Analyze by Flow Cytometry apoptosis->flow mtt_result Calculate % Cell Viability mtt_read->mtt_result ldh_result Calculate % Cytotoxicity ldh_read->ldh_result apoptosis_result Quantify Apoptotic Cell Populations flow->apoptosis_result apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Cellular Stress (e.g., Compound Treatment) bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 death Apoptosis (Cell Death) caspase3->death

References

Application Note and Protocol for the Purification of Methyl 3,5-Dihydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate (B8624769) is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The purity of this compound is critical for downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of Methyl 3,5-dihydroxybenzoate via recrystallization, ensuring high purity and yield. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures.

Compound Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance Slightly yellow to beige fine crystalline powder[1]
Melting Point 167-170 °C[1]
Solubility (Qualitative)
WaterSlightly soluble[1][2]
Methanol (B129727)Slightly soluble[1][3]
AcetoneSlightly soluble[1][3]
Purity (Post-Recrystallization) >99% achievable[4]
Yield (Post-Recrystallization) Up to 98% achievable[4]

Experimental Protocol

This protocol is based on established methodologies for the purification of this compound. A 5% aqueous methanol solution is a recommended solvent system.

Materials and Equipment
  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Solvent Selection (Optional, if optimizing)

The ideal recrystallization solvent should dissolve the crude product at elevated temperatures but not at room temperature.

  • Place a small amount (20-30 mg) of the crude this compound into a test tube.

  • Add a few drops of the test solvent and observe solubility at room temperature. The compound should be sparingly soluble.

  • Gently heat the mixture. The compound should fully dissolve.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

Recrystallization Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. For every gram of crude product, add approximately 20 mL of a 5% methanol in water solution. Add a magnetic stir bar to the flask. Gently heat the mixture on a hot plate with continuous stirring until the solid completely dissolves. If some solid remains, add small additional portions of the solvent mixture until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper. Wet the filter paper with a small amount of the cold 5% methanol-water solvent. Turn on the vacuum and pour the cold crystalline mixture into the Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to aid in initial drying. Carefully transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.

Potential Impurities

The most common method for synthesizing this compound is the Fischer esterification of 3,5-dihydroxybenzoic acid with methanol, using an acid catalyst like sulfuric acid. Potential impurities arising from this synthesis include:

  • Unreacted 3,5-dihydroxybenzoic acid: This starting material is more polar than the product and can be removed during recrystallization.

  • Unreacted Methanol: This is a volatile alcohol and is typically removed during the initial workup and drying stages.

  • Acid Catalyst (e.g., Sulfuric Acid): The acid catalyst is usually neutralized and removed during the reaction workup before the recrystallization step.

  • Side Products: While the Fischer esterification is generally a clean reaction, minor side products could potentially form under harsh conditions.

Experimental Workflow Diagram

Recrystallization_Workflow Workflow for the Recrystallization of this compound start Start with Crude This compound dissolve Dissolve in minimum amount of hot 5% aqueous methanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration optional cool Cool slowly to room temperature hot_filtration->cool ice_bath Cool in an ice bath to maximize crystallization cool->ice_bath vacuum_filtration Vacuum Filtration (Büchner Funnel) ice_bath->vacuum_filtration wash Wash crystals with ice-cold deionized water vacuum_filtration->wash dry Dry the purified crystals wash->dry end_product Pure this compound dry->end_product

Caption: Recrystallization workflow for this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 3,5-Dihydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3,5-Dihydroxybenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Fischer esterification of 3,5-dihydroxybenzoic acid is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer esterification of 3,5-dihydroxybenzoic acid are common and often stem from the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

Troubleshooting Steps:

  • Excess Methanol (B129727): Use a large excess of methanol, which can also serve as the solvent. This shifts the equilibrium towards the formation of the methyl ester.[1]

  • Water Removal: Ensure all reagents and glassware are dry. Water can be removed during the reaction by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][2]

  • Catalyst Choice and Amount: Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] Ensure the appropriate catalytic amount is used, as too much can lead to side reactions and purification difficulties.

  • Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]

Q2: I am having trouble with the work-up and purification of my this compound. What is the recommended procedure?

A2: A proper work-up is crucial to remove the acid catalyst and unreacted starting materials.

Recommended Work-up and Purification Protocol:

  • Cool the reaction mixture: Allow the reaction to cool to room temperature.

  • Remove excess methanol: Evaporate the excess methanol under reduced pressure.

  • Dissolve the residue: Dissolve the residue in an organic solvent like ethyl acetate (B1210297).

  • Neutralize the acid catalyst: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as this will produce CO₂ gas.

  • Wash with brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Dry the organic layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes, to obtain pure this compound.

Q3: How can I monitor the progress of my esterification reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the reaction.

TLC Monitoring Protocol:

  • Stationary Phase: Use silica (B1680970) gel TLC plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A common mobile phase for this reaction is a mixture of hexane (B92381) and ethyl acetate. A starting ratio of 7:3 (hexane:ethyl acetate) can be a good starting point, and can be adjusted for optimal separation.[4]

  • Visualization: The starting material (3,5-dihydroxybenzoic acid) is more polar and will have a lower Rf value than the product (this compound). The spots can be visualized under a UV lamp (254 nm).[4]

  • Procedure: Periodically take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate alongside the starting material as a reference. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q4: Are there alternative methods to synthesize this compound if Fischer esterification is not suitable for my substrate?

A4: Yes, for substrates that are sensitive to strong acidic conditions, milder esterification methods can be employed.

  • Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction is performed under mild, neutral conditions at room temperature.[5][6]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is also performed under mild conditions and proceeds with an inversion of stereochemistry at the alcohol center.[7][8]

Data Presentation

Table 1: Typical Reaction Conditions for Fischer Esterification of 3,5-Dihydroxybenzoic Acid

ParameterConditionReference
Starting Material 3,5-Dihydroxybenzoic Acid[3]
Reagent Methanol (in excess, often as solvent)[3]
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)[3]
Temperature Reflux (typically around 65-85°C)[3]
Reaction Time 2 - 8 hours (monitored by TLC)[3]
Typical Yield 85 - 98%[3]

Experimental Protocols

Protocol 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dihydroxybenzoic acid.

  • Reagent Addition: Add a large excess of methanol to the flask, followed by the slow addition of a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to reflux and maintain the temperature for 2-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Protocol 2: Steglich Esterification of a Hydroxybenzoic Acid (General Procedure)
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxybenzoic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Visualizations

FischerEsterificationWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification A 3,5-Dihydroxybenzoic Acid D Reflux (2-8h) A->D B Methanol (excess) B->D C H₂SO₄ (catalyst) C->D E TLC Analysis D->E periodically F Evaporate Methanol D->F E->D G Dissolve in EtOAc F->G H Wash with NaHCO₃ G->H I Wash with Brine H->I J Dry (Na₂SO₄) I->J K Filter & Concentrate J->K L Recrystallization K->L M Pure Methyl 3,5-Dihydroxybenzoate L->M

Caption: Experimental workflow for the Fischer esterification of 3,5-Dihydroxybenzoic Acid.

TroubleshootingGuide start Low Yield in Fischer Esterification? q1 Is the reaction at equilibrium? start->q1 a1_yes Increase excess of methanol or remove water (Dean-Stark). q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Is the catalyst active and in the correct amount? a1_no->q2 a2_yes Check reaction time and temperature. q2->a2_yes Yes a2_no Use fresh catalyst and optimize loading. q2->a2_no No q3 Are there issues with the work-up? a2_yes->q3 a3_yes Ensure complete neutralization and thorough extraction. q3->a3_yes Yes a3_no Consider alternative purification methods. q3->a3_no No

Caption: Troubleshooting decision tree for low yield in Fischer esterification.

References

Technical Support Center: Methyl 3,5-Dihydroxybenzoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the common impurities found in Methyl 3,5-Dihydroxybenzoate (B8624769) and their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesized sample of Methyl 3,5-Dihydroxybenzoate?

A1: The most common impurities typically originate from the synthesis process, which is the acid-catalyzed esterification of 3,5-Dihydroxybenzoic acid with methanol (B129727). These impurities include:

  • Unreacted Starting Material: 3,5-Dihydroxybenzoic acid.

  • Residual Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are often used.[1]

  • Byproducts: Small amounts of byproducts from side reactions.

  • Residual Solvents: Solvents used during the reaction and workup, such as methanol, ethyl acetate (B1210297), or water.[1]

Q2: My purified product has a broad or low melting point. What is the likely cause?

A2: A broad or depressed melting point is a strong indicator of impurities. The melting point of pure this compound is reported to be in the range of 167-170 °C.[2][3][4] The presence of unreacted starting materials or residual solvents can disrupt the crystal lattice of the solid, leading to this observation. Further purification, such as recrystallization, is recommended.

Q3: How can I efficiently remove the unreacted 3,5-Dihydroxybenzoic acid from my product?

A3: Unreacted 3,5-Dihydroxybenzoic acid is an acidic impurity and can be effectively removed using an acid-base extraction during the workup phase. This involves dissolving the crude product in an organic solvent (like ethyl acetate) and washing it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] The acidic starting material will react to form its sodium salt, which is soluble in the aqueous layer and is thus separated from the desired ester in the organic layer.

Q4: What is the most effective solvent for recrystallizing this compound?

A4: The choice of solvent is critical for effective recrystallization. Based on synthesis protocols, several solvent systems have been successfully used to achieve high purity (>99%).[1] Water and aqueous methanol solutions are commonly employed.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q5: My final product has a slight color. How can I decolorize it?

A5: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step.[5] The charcoal adsorbs the colored impurities. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product and to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

Troubleshooting Guides

Issue 1: Low Purity or Yield After Initial Synthesis and Workup

This guide helps you troubleshoot and improve the purity of your this compound.

Table 1: Common Impurities and Recommended Removal Methods

ImpurityCommon OriginRecommended Removal Method
3,5-Dihydroxybenzoic AcidIncomplete esterification reaction.Acid-base extraction with NaHCO₃ solution followed by recrystallization.[1]
Sulfuric Acid / p-TsOHResidual catalyst from the esterification step.Neutralization wash with saturated NaHCO₃ solution during workup.[1]
WaterUsed in workup and washing steps.Drying of the organic phase with an anhydrous salt (e.g., MgSO₄, Na₂SO₄); final product drying under vacuum.
Methanol / Ethyl AcetateReaction or extraction solvents.Evaporation under reduced pressure (rotary evaporator); final product drying under vacuum.[1]

Logical Workflow for Post-Synthesis Purification

G cluster_0 Post-Synthesis Workup cluster_1 Final Purification start Crude Reaction Mixture step1 Evaporate Excess Methanol start->step1 step2 Dissolve in Ethyl Acetate step1->step2 step3 Wash with sat. NaHCO3 step2->step3 step4 Wash with Brine step3->step4 step5 Dry over Na2SO4 step4->step5 step6 Evaporate Solvent step5->step6 crude_product Crude Solid Product step6->crude_product recrystallize Recrystallization crude_product->recrystallize Standard Purity chromatography Column Chromatography (for very high purity) crude_product->chromatography High Purity Needed final_product Pure Methyl 3,5-Dihydroxybenzoate recrystallize->final_product chromatography->final_product

Caption: General workflow for the purification of this compound.

Issue 2: Oiling Out During Recrystallization

"Oiling out" occurs when the compound separates from the cooling solution as a liquid instead of solid crystals.

Troubleshooting Steps:

  • Re-heat the Solution: Add more solvent until the oil completely redissolves.

  • Cool Slowly: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling often promotes oil formation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a surface for crystal nucleation.

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Solvent System: The solvent may be too nonpolar for your compound, or the compound may have significant impurities that are acting as a eutectic mixture. Consider a more polar solvent or a mixed-solvent system.[6]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Methanol

This protocol is designed to purify crude this compound to a high degree of purity.[1]

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of 5% aqueous methanol (5 mL methanol per 95 mL water).[1]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Table 2: Purity and Yield Data from Recrystallization Methods[1]

Recrystallization SolventStarting MaterialFinal PurityYield
5% Methanol5 kg (crude)> 99%98.0%
Water5 kg (crude)Not specified92.6%
Water5 kg (crude)> 99%88.9%
Protocol 2: Flash Column Chromatography

For obtaining analytical-grade material, flash column chromatography is highly effective.

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the mobile phase (e.g., a non-polar solvent like hexane) and carefully pack the column.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A typical system for a compound of this polarity might be a gradient of ethyl acetate in a less polar solvent like dichloromethane or hexane.[7]

  • Fraction Collection: Collect fractions in test tubes or flasks as the solvent flows through the column.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the highly purified this compound.

Diagram of the Chromatography Workflow

G prep Prepare Silica Slurry & Pack Column load Load Crude Sample onto Column prep->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap product High-Purity Product evap->product

References

Technical Support Center: Troubleshooting Low Yield in the Esterification of 3,5-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the esterification of 3,5-dihydroxybenzoic acid presents unique challenges due to the presence of two phenolic hydroxyl groups, which can lead to competitive side reactions and reduced yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 3,5-dihydroxybenzoic acid is giving a very low yield. What are the common causes?

A1: Low yields in the Fischer esterification of 3,5-dihydroxybenzoic acid are often due to the reversible nature of the reaction and potential side reactions. Key factors include:

  • Equilibrium Limitations: The formation of water as a byproduct can drive the reaction backward, hydrolyzing the newly formed ester.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate.

  • Reaction Time and Temperature: The reaction may require prolonged heating to reach equilibrium. However, excessively high temperatures can lead to decomposition or polymerization.

  • Water in Reagents: The presence of water in the alcohol or the 3,5-dihydroxybenzoic acid will inhibit the reaction.

Q2: I am observing a complex mixture of products in my reaction. What are the likely side products?

A2: The two phenolic hydroxyl groups on 3,5-dihydroxybenzoic acid are also nucleophilic and can react under esterification conditions, leading to several side products:

  • Self-Esterification/Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid of another, forming polyester (B1180765) chains. This is more likely under harsh acidic conditions.

  • O-Acylation: If you are using a more reactive acylating agent (like an acid chloride or anhydride), acylation can occur at the phenolic hydroxyl groups in addition to the carboxylic acid.

  • Etherification: Under certain acidic conditions, the phenolic hydroxyl groups can undergo etherification with the alcohol, although this is generally less common than esterification.

Q3: How can I selectively esterify the carboxylic acid group without affecting the phenolic hydroxyl groups?

A3: Achieving chemoselectivity is a primary challenge. Here are some strategies:

  • Milder Reaction Conditions: Employing milder esterification methods like the Steglich or Mitsunobu reactions can favor the more acidic carboxylic acid over the less nucleophilic phenolic hydroxyls.

  • Catalyst Choice: The choice of catalyst can influence selectivity. For instance, using a solid acid catalyst might offer better selectivity in some cases.

  • Protecting Groups: The most reliable method for ensuring selectivity is to protect the phenolic hydroxyl groups before esterification and then deprotect them afterward. Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.

Q4: My Steglich esterification is not proceeding to completion. What should I check?

A4: Incomplete Steglich esterification can be due to several factors:

  • Inactive Coupling Agent: Ensure your DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is fresh and has been stored under anhydrous conditions.

  • Insufficient DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst. Ensure a sufficient catalytic amount is used.

  • Solvent Purity: The solvent (typically dichloromethane (B109758) or DMF) must be anhydrous, as water will hydrolyze the activated acid intermediate.

  • Steric Hindrance: While generally good for sterically hindered substrates, extremely bulky alcohols may react slowly.

Q5: I'm having trouble removing the byproducts from my Mitsunobu reaction. What is the best purification strategy?

A5: The main byproducts of a Mitsunobu reaction are triphenylphosphine (B44618) oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). These can be challenging to remove.

  • Crystallization: If your product is a solid, recrystallization is often effective.

  • Column Chromatography: This is the most common method for purifying Mitsunobu reaction products. Careful selection of the eluent system is key to separating the product from the byproducts.

  • Alternative Reagents: Using modified reagents can simplify purification. For example, using a polymer-bound triphenylphosphine allows for the removal of the phosphine (B1218219) oxide by filtration.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues leading to low yields.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reaction_type [label="Identify Esterification Method", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

fischer_issues [label="Fischer Esterification Issues", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; steglich_issues [label="Steglich Esterification Issues", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; mitsunobu_issues [label="Mitsunobu Esterification Issues", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

fischer_q1 [label="Equilibrium not shifted?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fischer_s1 [label="Use excess alcohol\nRemove water (Dean-Stark or drying agent)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; fischer_q2 [label="Side reactions (polymerization)?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fischer_s2 [label="Lower reaction temperature\nConsider protecting groups", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

steglich_q1 [label="Reagents inactive/wet?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; steglich_s1 [label="Use fresh DCC/EDC and anhydrous solvent\nEnsure sufficient DMAP", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; steglich_q2 [label="N-acylurea formation?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; steglich_s2 [label="Ensure adequate DMAP is used to suppress this side reaction[2]", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

mitsunobu_q1 [label="Byproduct removal issues?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitsunobu_s1 [label="Optimize chromatography\nConsider polymer-bound reagents[1]", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; mitsunobu_q2 [label="Low nucleophilicity of phenols?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitsunobu_s2 [label="Consider alternative azodicarboxylates like ADDP for less acidic phenols[1]", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

end [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reaction_type; check_reaction_type -> fischer_issues [label="Fischer"]; check_reaction_type -> steglich_issues [label="Steglich"]; check_reaction_type -> mitsunobu_issues [label="Mitsunobu"];

fischer_issues -> fischer_q1; fischer_q1 -> fischer_s1 [label="Yes"]; fischer_s1 -> end; fischer_q1 -> fischer_q2 [label="No"]; fischer_q2 -> fischer_s2 [label="Yes"]; fischer_s2 -> end; fischer_q2 -> end [label="No"];

steglich_issues -> steglich_q1; steglich_q1 -> steglich_s1 [label="Yes"]; steglich_s1 -> end; steglich_q1 -> steglich_q2 [label="No"]; steglich_q2 -> steglich_s2 [label="Yes"]; steglich_s2 -> end; steglich_q2 -> end [label="No"];

mitsunobu_issues -> mitsunobu_q1; mitsunobu_q1 -> mitsunobu_s1 [label="Yes"]; mitsunobu_s1 -> end; mitsunobu_q1 -> mitsunobu_q2 [label="No"]; mitsunobu_q2 -> mitsunobu_s2 [label="Yes"]; mitsunobu_s2 -> end; mitsunobu_q2 -> end [label="No"]; }

Troubleshooting workflow for low esterification yield.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the esterification of 3,5-dihydroxybenzoic acid using different methods.

Table 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

AlcoholCatalystReaction TimeTemperatureYield (%)Reference
Methanol (B129727)Sulfuric Acid2 hoursReflux92.6CN103193651A
Methanolp-Toluenesulfonic Acid4 hoursReflux88.9CN103193651A
n-Propyl AlcoholSulfuric Acid9 hoursReflux82Some Esters of 3,5-Dihydroxybenzoic Acid
Lauryl AlcoholNaphthalene-beta-sulfonic acid7 hoursRefluxNot specifiedUS2595221A

Table 2: Steglich vs. Mitsunobu Esterification (General Comparison for Phenolic Substrates)

MethodKey ReagentsTypical SolventTemperatureGeneral Yield Range (%)Key Considerations
Steglich DCC/EDC, DMAPDCM, DMF0 °C to RT70-95Mild conditions, good for sterically hindered substrates. Byproduct (DCU) can be difficult to remove completely.[3][4]
Mitsunobu PPh₃, DEAD/DIADTHF, Toluene0 °C to RT60-90Mild conditions, inversion of stereochemistry at the alcohol. Byproducts (TPPO, hydrazine (B178648) derivative) require careful purification.[1][5][6][7]

Experimental Protocols

Protocol 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid with Methanol

  • Materials: 3,5-dihydroxybenzoic acid, Methanol, Concentrated Sulfuric Acid, Ethyl Acetate (B1210297), Saturated Sodium Bicarbonate solution, Water.

  • Procedure:

    • In a round-bottom flask, dissolve 5g of 3,5-dihydroxybenzoic acid in 80mL of methanol.

    • Cool the mixture to 5-10 °C in an ice bath.

    • Slowly add 0.8mL of concentrated sulfuric acid while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting material disappears.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in 10mL of ethyl acetate and wash twice with 20mL of saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash the organic phase with 10mL of water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from water to yield methyl 3,5-dihydroxybenzoate. [CN103193651A]

Protocol 2: General Procedure for Steglich Esterification

  • Materials: 3,5-dihydroxybenzoic acid, Alcohol (e.g., ethanol), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous Dichloromethane (DCM), 0.5 N Hydrochloric Acid, Saturated Sodium Bicarbonate solution.

  • Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of 3,5-dihydroxybenzoic acid, 3 equivalents of the alcohol, and 0.08 equivalents of DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.1 equivalents of DCC to the stirred solution over 5 minutes.

    • After stirring for an additional 5 minutes at 0 °C, remove the ice bath and stir the mixture for 3 hours at room temperature.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with two portions of 0.5 N HCl and two portions of saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or recrystallization.[8]

Protocol 3: General Procedure for Mitsunobu Esterification

  • Materials: 3,5-dihydroxybenzoic acid, Alcohol (e.g., benzyl alcohol), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate, Water, Saturated Sodium Bicarbonate solution, Brine.

  • Procedure:

    • To a solution of 1 equivalent of the alcohol in anhydrous THF (10 volumes), add 1.5 equivalents of PPh₃ and 1 equivalent of 3,5-dihydroxybenzoic acid.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 1.5 equivalents of DIAD dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

    • Dilute the reaction mixture with ethyl acetate and filter to remove any precipitated triphenylphosphine oxide.

    • Wash the filtrate successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[9]

Managing Reactive Hydroxyl Groups: Protection and Deprotection Strategy

To avoid side reactions and ensure high yields, especially in larger-scale syntheses or with more vigorous esterification methods, protecting the phenolic hydroxyl groups is a robust strategy. A common approach is the use of silyl ethers.

graph ProtectionDeprotection { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

start [label="3,5-Dihydroxybenzoic Acid", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; protection [label="Protection of -OH groups\n(e.g., TBDMS-Cl, Imidazole, DMF)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protected_acid [label="Protected 3,5-bis(TBDMS-oxy)benzoic Acid", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; esterification [label="Esterification\n(Fischer, Steglich, or other methods)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; protected_ester [label="Protected Ester", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Deprotection\n(e.g., TBAF, THF or HF-Pyridine)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Desired 3,5-Dihydroxybenzoate Ester", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

start -> protection; protection -> protected_acid; protected_acid -> esterification; esterification -> protected_ester; protected_ester -> deprotection; deprotection -> final_product; }

Workflow for esterification using a protection-deprotection strategy.

Protection Protocol Example (TBDMS ethers):

  • Materials: 3,5-dihydroxybenzoic acid, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 3,5-dihydroxybenzoic acid in anhydrous DMF.

    • Add 2.5 equivalents of imidazole, followed by 2.2 equivalents of TBDMS-Cl.

    • Stir the reaction at room temperature until TLC analysis indicates complete protection of the hydroxyl groups.

    • Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.

    • Purify the protected acid by column chromatography.

Deprotection Protocol Example (TBDMS ethers):

  • Materials: Protected ester, Tetrabutylammonium fluoride (B91410) (TBAF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBDMS-protected ester in THF.

    • Add a 1M solution of TBAF in THF (typically 1.1 equivalents per silyl group).

    • Stir at room temperature and monitor the reaction by TLC.

    • Once deprotection is complete, quench the reaction with water and extract the product.

    • Purify the final ester as needed.[10]

References

Side reactions to avoid during Methyl 3,5-Dihydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,5-Dihydroxybenzoate. The primary focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid with methanol (B129727), utilizing an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is typically performed under reflux conditions. To drive the reaction equilibrium towards the product, an excess of methanol is often used as both a reactant and a solvent.[1][2]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions that can decrease the yield and purity of this compound are:

  • Incomplete Reaction/Hydrolysis: Due to the reversible nature of the Fischer esterification, the ester product can be hydrolyzed back to the starting materials by the water generated during the reaction.[1][3]

  • O-Alkylation (Etherification): The phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid or the product can react with methanol under acidic conditions to form ether byproducts, namely Methyl 3-hydroxy-5-methoxybenzoate and Methyl 3,5-dimethoxybenzoate.[4]

  • Sulfonation: If sulfuric acid is used as the catalyst, sulfonation of the electron-rich aromatic ring can occur, leading to the formation of sulfonated byproducts. This is more likely at higher temperatures and with concentrated sulfuric acid.

  • Decarboxylation: At elevated temperatures, 3,5-dihydroxybenzoic acid can undergo decarboxylation, leading to a loss of the starting material.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize side reactions, consider the following strategies:

  • To Counteract Incomplete Reaction: Use a large excess of methanol to shift the reaction equilibrium towards the ester product. Additionally, remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][2]

  • To Reduce Etherification: Employ milder reaction conditions, such as lower temperatures and shorter reaction times. Using a less acidic catalyst might also reduce the extent of etherification.

  • To Avoid Sulfonation: If sulfonation is a concern, consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid or a solid acid catalyst.

  • To Prevent Decarboxylation: Maintain a controlled reaction temperature and avoid excessive heating. The decarboxylation of similar hydroxybenzoic acids generally requires temperatures higher than those typically used for esterification.

Q4: What is a suitable method for purifying the final product?

A4: Recrystallization is a common and effective method for purifying this compound. A typical procedure involves dissolving the crude product in a hot solvent, such as a methanol-water mixture, and then allowing it to cool slowly to form crystals. The purified product can then be collected by filtration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The equilibrium of the Fischer esterification was not sufficiently shifted towards the product. 2. Product hydrolysis: Water produced during the reaction is hydrolyzing the ester back to the starting materials. 3. Loss during workup: The product may be lost during extraction or purification steps. 4. Decarboxylation of starting material: Excessive heat may be causing the 3,5-dihydroxybenzoic acid to decompose.1. Increase the molar excess of methanol. Consider using methanol as the solvent. 2. Remove water from the reaction mixture using a Dean-Stark trap or by adding molecular sieves. 3. Ensure proper phase separation during extraction and minimize transfers. Optimize recrystallization solvent and conditions to maximize recovery. 4. Carefully control the reaction temperature and avoid overheating.
Presence of Impurities in the Final Product (as detected by NMR, GC-MS, etc.) 1. Unreacted 3,5-dihydroxybenzoic acid: The reaction did not go to completion. 2. Ether byproducts (Methyl 3-hydroxy-5-methoxybenzoate, Methyl 3,5-dimethoxybenzoate): The phenolic hydroxyl groups were methylated. 3. Sulfonated byproducts: The aromatic ring was sulfonated by the sulfuric acid catalyst.1. Increase reaction time or catalyst concentration. Purify the product via recrystallization or column chromatography. 2. Use milder reaction conditions (lower temperature, shorter time). Consider using a less acidic catalyst. Purification by column chromatography may be necessary to separate these closely related compounds. 3. Use an alternative, non-sulfonating acid catalyst like p-toluenesulfonic acid. Wash the crude product with a mild base to remove acidic impurities.
Reaction is Slow or Stalls 1. Insufficient catalyst: The amount of acid catalyst is too low to effectively promote the reaction. 2. Low reaction temperature: The temperature is not high enough to achieve a reasonable reaction rate. 3. Poor quality of reagents: The presence of water in the starting materials or solvent can hinder the reaction.1. Increase the catalyst loading. 2. Ensure the reaction is being heated to the appropriate reflux temperature of methanol. 3. Use anhydrous methanol and ensure the 3,5-dihydroxybenzoic acid is dry.

Data Presentation

Table 1: Comparison of Catalysts for Benzoic Acid Esterification *

Catalyst TypeCatalyst ExampleBenzoic Acid:Methanol (Molar Ratio)Catalyst LoadingTemperature (°C)Time (h)Yield/Conversion (%)
Homogeneous AcidSulfuric Acid (H₂SO₄)1:301.5% (w/w of benzoic acid)65 (Reflux)2~61 (Yield)
Heterogeneous (Resin)Amberlyst-151:1015% (w/w of benzoic acid)606>95 (Conversion)
Heterogeneous (Zeolite)H-ZSM-51:1010% (w/w of benzoic acid)120885 (Conversion)
Heterogeneous (Metal Oxide)Sulfated Zirconia1:1010% (w/w of benzoic acid)120898 (Conversion)

*Data adapted from studies on benzoic acid and presented as a general reference for catalyst performance in Fischer esterification.

Experimental Protocol: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in a significant excess of anhydrous methanol (e.g., 10-20 equivalents).

    • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the benzoic acid).

    • Add a magnetic stir bar and attach a reflux condenser.

  • Reaction:

    • Heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.

    • Maintain the reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Transfer the residue to a separatory funnel and dissolve it in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material), and finally with brine. Caution: Vent the separatory funnel frequently during the bicarbonate wash to release pressure from CO₂ evolution.

    • Separate the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter or decant the solution to remove the drying agent.

    • Remove the ethyl acetate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Visualizations

Synthesis_Pathway dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid intermediate Tetrahedral Intermediate dihydroxybenzoic_acid->intermediate + Methanol methanol Methanol methanol->intermediate methyl_dihydroxybenzoate This compound intermediate->methyl_dihydroxybenzoate - Water water Water intermediate->water h_plus H+ h_plus->dihydroxybenzoic_acid Catalyst

Caption: Main synthesis pathway for this compound via Fischer esterification.

Side_Reactions dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid methyl_dihydroxybenzoate This compound dihydroxybenzoic_acid->methyl_dihydroxybenzoate Esterification (Desired Reaction) etherification_1 Methyl 3-hydroxy-5-methoxybenzoate dihydroxybenzoic_acid->etherification_1 Etherification (+ Methanol, H+) sulfonation Sulfonated Byproduct dihydroxybenzoic_acid->sulfonation Sulfonation (+ H₂SO₄) decarboxylation 1,3-Dihydroxybenzene dihydroxybenzoic_acid->decarboxylation Decarboxylation (High Temp.) methyl_dihydroxybenzoate->sulfonation Sulfonation (+ H₂SO₄) etherification_2 Methyl 3,5-dimethoxybenzoate etherification_1->etherification_2 Further Etherification (+ Methanol, H+)

Caption: Potential side reactions during the synthesis of this compound.

References

Technical Support Center: Methyl 3,5-Dihydroxybenzoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Methyl 3,5-Dihydroxybenzoate (B8624769) during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Methyl 3,5-Dihydroxybenzoate.

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Incorrect solvent system.- Incomplete removal of impurities.- Co-precipitation of impurities.- Solvent Selection: Use a solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. A mixture of ethyl acetate (B1210297) and hexane (B92381), or 5% aqueous methanol (B129727) has been shown to be effective.[1][2]- Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before cooling.- Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities.
Product "Oils Out" During Recrystallization - The melting point of the impure compound is lower than the boiling point of the solvent.- The compound is precipitating too quickly from a supersaturated solution.[3][4]- Increase Solvent Volume: Add a small amount of additional hot solvent to ensure the compound remains dissolved until the solution has cooled further.[3]- Change Solvent System: Select a lower boiling point solvent or a solvent mixture that reduces the overall boiling point.- Seed Crystals: Introduce a seed crystal of pure this compound to encourage crystallization over oiling out.[5]
Poor Separation During Column Chromatography - Inappropriate stationary or mobile phase.- Column overloading.- Tailing of phenolic compounds.- Stationary Phase: Silica (B1680970) gel is a common choice for the purification of phenolic compounds.[6]- Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on TLC analysis. For more polar impurities, adding a small amount of methanol to the mobile phase may be necessary.[6]- Sample Load: Do not overload the column. A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.- Acidification: To reduce tailing of phenolic hydroxyl groups, a small amount of acetic acid or formic acid can be added to the mobile phase.[6]
Off-White or Yellowish Product - Presence of colored impurities.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[3]- Chromatography: Column chromatography is effective at separating colored impurities.
Broad Melting Point Range - Presence of impurities.- The melting point of pure this compound is 167-170 °C.[1][2][7][8] A broad melting point range indicates the presence of impurities. Further purification by recrystallization or column chromatography is required.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials, such as 3,5-dihydroxybenzoic acid, and the acid catalyst used in the esterification reaction (e.g., sulfuric acid, p-toluenesulfonic acid). Side-products from the esterification may also be present.

Q2: What is the best solvent for recrystallizing this compound?

A2: The choice of solvent depends on the impurities present. For general purification, a mixed solvent system of ethyl acetate/hexane is often effective.[2] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes slightly turbid. Reheat to dissolve the precipitate and then allow to cool slowly. Another reported effective solvent is 5% methanol in water .[1]

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. Use a mobile phase such as ethyl acetate/hexane to separate the product from impurities. The disappearance of impurity spots and the presence of a single spot for the product indicate successful purification. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[9]

Q4: My compound refuses to crystallize, even after cooling the solution. What should I do?

A4: This phenomenon is known as supersaturation. You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus of the solution. This creates nucleation sites for crystal growth.[10]

  • Adding a seed crystal of pure this compound to the solution.[5]

  • Cooling the solution to a lower temperature in an ice bath.

  • If these methods fail, it may be necessary to reduce the volume of the solvent by evaporation and attempt crystallization again.[5]

Q5: What are the key storage conditions for pure this compound?

A5: Pure this compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent potential degradation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >99%[1]Simple, cost-effective, good for removing small amounts of impurities.Can be less effective for complex impurity profiles, potential for "oiling out".[3][4]
Column Chromatography High (>99%)Highly effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, potential for sample loss on the column.

Table 2: Recommended Solvent Systems for Purification

MethodSolvent SystemNotes
Recrystallization 5% Methanol in Water[1]Good for polar impurities.
Ethyl Acetate / Hexane[2]Good for a range of impurities. The ratio can be adjusted based on the solubility of the crude product.
Column Chromatography Ethyl Acetate / Hexane (gradient)A common mobile phase for silica gel chromatography. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity.
Chloroform / Methanol (gradient)[6]An alternative mobile phase for separating phenolic compounds.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot recrystallization solvent (e.g., 5% aqueous methanol or ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 167-170 °C indicates a high degree of purity.[1][2][7][8]

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Confirm the purity of the final product by melting point determination and/or HPLC analysis.

Visualizations

PurificationWorkflow Crude Crude Methyl 3,5-Dihydroxybenzoate Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC, MP) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck2 Purity Check (TLC, HPLC, MP) ColumnChromatography->PurityCheck2 PureProduct Pure Product (>99%) PurityCheck1->PureProduct Pure Impure Impure Product PurityCheck1->Impure Impure PurityCheck2->Recrystallization Impure PurityCheck2->PureProduct Pure Impure->ColumnChromatography

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Product Oils Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No SolutionOiling Add more hot solvent or change solvent system. OilingOut->SolutionOiling Yes NoCrystals No Crystals Form? LowYield->NoCrystals No SolutionYield Reduce initial solvent volume or cool to lower temperature. LowYield->SolutionYield Yes SolutionCrystals Scratch flask, add seed crystal, or reduce solvent volume. NoCrystals->SolutionCrystals Yes Success Successful Crystallization NoCrystals->Success No, Re-evaluate Solvent Choice SolutionOiling->Success SolutionYield->Success SolutionCrystals->Success

Caption: Troubleshooting common issues during the recrystallization process.

References

Stability issues of Methyl 3,5-Dihydroxybenzoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3,5-Dihydroxybenzoate in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a phenolic compound that is generally stable under normal temperatures and pressures in solid form. However, in solution, its stability can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a phenolic ester, it is susceptible to both hydrolysis of the ester group and oxidation of the dihydroxy-substituted aromatic ring.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is expected to be highly dependent on the pH of the solution. While specific data for this compound is limited, information from structurally similar compounds, such as methylparaben (Methyl 4-hydroxybenzoate), provides valuable insights.

  • Acidic to Neutral pH (pH 4-7): The compound is expected to be relatively stable in this range. For instance, aqueous solutions of methylparaben are stable at pH 3-6 for up to four years at room temperature with less than 10% decomposition[1][2].

  • Alkaline pH (pH > 8): In alkaline conditions, this compound is susceptible to rapid hydrolysis of the methyl ester bond[1][2]. This reaction is base-catalyzed and leads to the formation of 3,5-dihydroxybenzoic acid and methanol (B129727).

Q3: What is the effect of temperature on the stability of this compound solutions?

Elevated temperatures can accelerate the degradation of this compound. For example, methylparaben is known to be stable up to 80°C[3]. It is advisable to store stock solutions and experimental solutions at controlled room temperature or refrigerated to minimize thermal degradation. For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Is this compound sensitive to light?

Phenolic compounds can be susceptible to photodegradation. Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments. Using amber vials or covering the containers with aluminum foil can prevent light-induced degradation.

Q5: What are the likely degradation products of this compound in solution?

Based on its chemical structure, the primary degradation pathways are expected to be:

  • Hydrolysis: The ester linkage can be hydrolyzed to yield 3,5-dihydroxybenzoic acid and methanol. This is particularly prevalent under alkaline conditions.

  • Oxidation: The dihydroxy-substituted benzene (B151609) ring is susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidized species. This can be accelerated by the presence of oxidizing agents, light, or certain metal ions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or unexpected experimental results over time. Degradation of this compound in the stock or working solution.1. Check Solution pH: Ensure the pH of your solution is within the stable range (ideally pH 4-7). Avoid highly alkaline conditions. 2. Control Temperature: Store solutions at a low temperature (e.g., 2-8°C) and protect from heat during experiments where possible. 3. Protect from Light: Use amber vials or wrap containers in foil to prevent photodegradation. 4. Prepare Fresh Solutions: For sensitive experiments, prepare fresh solutions of this compound before use.
Change in the color of the solution (e.g., turning yellow or brown). Oxidation of the phenolic rings.1. De-gas Solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid, to the solution if it does not interfere with your experiment. 3. Avoid Contaminants: Ensure solvents and containers are free from metal ion contaminants that can catalyze oxidation.
Precipitation of the compound from the solution. Poor solubility or degradation to a less soluble product.1. Verify Solubility: Check the solubility of this compound in your chosen solvent system. It is slightly soluble in water but more soluble in organic solvents like ethanol (B145695) and methanol[1]. 2. Monitor for Degradation: Analyze the precipitate to determine if it is the parent compound or a degradation product. HPLC or other analytical techniques can be used for this purpose.

Experimental Protocols

Protocol for Forced Degradation Study

To determine the intrinsic stability of this compound in a specific formulation or solvent system, a forced degradation study is recommended. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[4][5].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature and collect samples at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, 120 minutes).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) and collect samples at different time points (e.g., 0, 24, 48, 72 hours).

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) and collect samples at various time points. A dark control should be run in parallel.

3. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples.

  • Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining percentage of this compound and detect the formation of degradation products.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) can be used. For example, start with 20% methanol and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for its ability to separate this compound from its potential degradation products.

Data Presentation

Table 1: Estimated Stability of this compound in Aqueous Solution (based on data for Methylparaben)
ConditionpH RangeEstimated Stability
pH 4 - 7Relatively Stable
> 8Prone to rapid hydrolysis
Temperature ≤ 25°CGenerally Stable
> 60°CIncreased rate of degradation
Light Exposed to UV/DaylightPotential for photodegradation

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc HPLC Analysis neutralize->hplc results Quantify Parent & Detect Degradants hplc->results

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (e.g., high pH) cluster_oxidation Oxidation (e.g., light, O2) MDHB This compound DHBA 3,5-Dihydroxybenzoic Acid MDHB->DHBA Methanol Methanol MDHB->Methanol Quinone Quinone-type Products MDHB->Quinone

Caption: Potential degradation pathways.

References

Technical Support Center: Methyl 3,5-Dihydroxybenzoate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 3,5-Dihydroxybenzoate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound via Fischer esterification of 3,5-dihydroxybenzoic acid with methanol (B129727).

Issue 1: Low or Incomplete Reaction Conversion

  • Question: My large-scale reaction is showing low conversion of 3,5-dihydroxybenzoic acid to this compound, even after extended reaction times. What are the potential causes and solutions?

  • Answer: Low conversion in a scaled-up Fischer esterification can be attributed to several factors that become more pronounced at a larger scale.

    • Insufficient Mixing: Inadequate agitation in a large reactor can lead to poor contact between the reactants (3,5-dihydroxybenzoic acid and methanol) and the acid catalyst. This results in localized areas of low reactant concentration, slowing down the reaction rate.

      • Solution: Ensure the reactor's agitation system is designed to provide sufficient mixing for the increased volume. This may involve adjusting the impeller speed, or using a different type of impeller. Computational fluid dynamics (CFD) modeling can be a useful tool to optimize mixing at scale.

    • Poor Heat Transfer: Fischer esterification is an equilibrium reaction, and temperature control is crucial. In large reactors, the surface-area-to-volume ratio decreases, making efficient heat transfer more challenging.[1][2] If the reaction mixture is not maintained at the optimal temperature (typically reflux), the reaction rate will decrease.[3]

      • Solution: The heating system of the reactor must be capable of uniformly heating the entire reaction mass.[4] Consider using a jacketed reactor with a high-performance heat transfer fluid. Monitoring the internal reaction temperature at multiple points can help identify and rectify any cold spots.

    • Water Accumulation: Water is a byproduct of the esterification reaction. According to Le Chatelier's principle, its accumulation will shift the equilibrium back towards the reactants, thus lowering the conversion.[5][6] While this is a factor at all scales, its removal can be less efficient in larger setups.

      • Solution: On a large scale, employing a Dean-Stark trap or a similar apparatus to continuously remove water from the reaction mixture is highly recommended to drive the equilibrium towards product formation.[5][6] Using an excess of methanol can also help to shift the equilibrium.[6]

    • Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may need to be optimized for the larger scale.

      • Solution: While maintaining a catalytic amount, ensure it is adequately dispersed throughout the reaction mixture. The optimal catalyst loading may be slightly different at a larger scale and should be determined through process development studies.

Issue 2: Formation of Colored Impurities

  • Question: The crude product from my scaled-up synthesis has a significant color (e.g., yellow, brown), which is difficult to remove. What causes this and how can I prevent or remove it?

  • Answer: The formation of colored impurities in the synthesis of phenolic compounds like this compound is a common issue, often exacerbated at larger scales due to longer reaction times and potential for localized overheating.

    • Potential Causes:

      • Oxidation of Phenolic Groups: The dihydroxy-substituted benzene (B151609) ring is susceptible to oxidation, which can form highly colored quinone-type byproducts. This can be accelerated by the presence of trace metal impurities or exposure to air at elevated temperatures.

      • Side Reactions at High Temperatures: Prolonged heating or localized hot spots on the reactor wall can lead to thermal degradation of the starting material or product, resulting in colored polymeric materials.[3]

      • Impurities in Starting Materials: The quality of the 3,5-dihydroxybenzoic acid is crucial. Impurities present in the starting material can undergo side reactions to form colored byproducts.

    • Prevention and Remediation:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

      • Temperature Control: Precise and uniform temperature control is critical to avoid overheating.[3]

      • Purification of Starting Material: Ensure the 3,5-dihydroxybenzoic acid used is of high purity.

      • Decolorization: If colored impurities are formed, they can often be removed by treating a solution of the crude product with activated charcoal followed by filtration before crystallization.[7]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am facing challenges with the crystallization of this compound at a large scale, such as oiling out or slow crystallization. What are the best practices for industrial-scale crystallization of this compound?

  • Answer: Crystallization is a critical step for obtaining high-purity this compound. Challenges at a larger scale often relate to solubility, cooling rates, and nucleation.

    • Solvent Selection: The choice of solvent is paramount for a successful crystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at lower temperatures.[7][8]

      • Recommended Solvents: Based on literature and patents, aqueous methanol, ethanol, or water are commonly used for the recrystallization of this compound.[9] A solvent screening study at a small scale is recommended to determine the optimal solvent or solvent mixture.

    • Cooling Rate: Rapid cooling of a large volume of saturated solution can lead to supersaturation and cause the product to "oil out" or precipitate as a fine, difficult-to-filter powder.

      • Solution: A controlled, slow cooling profile is essential for the growth of large, pure crystals. The optimal cooling rate should be determined experimentally.

    • Seeding: To ensure consistent crystallization and control crystal size, seeding the supersaturated solution with a small amount of pure this compound crystals is a common industrial practice.

    • Agitation: Gentle agitation during the crystallization process can promote uniform crystal growth and prevent the formation of large agglomerates.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions to be aware of during the scale-up synthesis of this compound?

    • A1: The primary side reaction of concern is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol, which is mitigated by removing water.[5] Another potential side reaction, especially if the temperature is not well-controlled, is the etherification of the phenolic hydroxyl groups by methanol, although this is less common under standard Fischer esterification conditions. The formation of colored byproducts due to oxidation is also a significant concern.

  • Q2: How can I monitor the progress of the reaction on a large scale?

    • A2: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting material (3,5-dihydroxybenzoic acid) and the appearance of the product (this compound).[9][10][11] For more quantitative and real-time monitoring in a production environment, High-Performance Liquid Chromatography (HPLC) or in-situ spectroscopic techniques like FT-IR or Raman spectroscopy can be employed.

  • Q3: What are the key safety considerations when scaling up this synthesis?

    • A3: The use of flammable solvents like methanol requires appropriate handling and equipment (e.g., explosion-proof motors, proper ventilation). The use of strong acid catalysts like sulfuric acid necessitates the use of corrosion-resistant reactors (e.g., glass-lined steel) and appropriate personal protective equipment. A thorough process safety analysis, including a Hazard and Operability (HAZOP) study, should be conducted before any large-scale synthesis.[12] The exothermic nature of the initial mixing of acid and alcohol should also be considered and controlled.

  • Q4: What are the typical yields and purity levels achievable on an industrial scale?

    • A4: With an optimized process, yields for the esterification of 3,5-dihydroxybenzoic acid can be quite high. Industrial patents report yields ranging from 88% to as high as 98%.[9] Through proper purification, typically by recrystallization, purities of greater than 99% can be achieved.[9]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters

ParameterLab-Scale (Typical)Pilot/Industrial ScaleKey Considerations for Scale-Up
Batch Size 10 - 100 g5 kg - 100+ kgNon-linear increase in challenges with volume.[13]
Reactant Ratio (Methanol:Acid) 10:1 to 20:110:1 to 25:1[9]A larger excess of methanol may be used to drive the equilibrium.
Catalyst (H₂SO₄) Loading 5 - 10 mol%0.01% - 20% by weight of raw material[9]Optimize for efficient reaction and ease of work-up.
Reaction Temperature Reflux (~65°C)80 - 85°C[9]Ensure uniform heating to avoid side reactions.
Reaction Time 2 - 6 hours2 - 6 hours[9]Dependent on efficient mixing and heat transfer.
Work-up Liquid-liquid extraction, washingNeutralization, extraction, phase separationPhase separation can be slower and more complex at scale.
Purification RecrystallizationControlled crystallization, filtration, dryingCooling rates and seeding are critical for crystal quality.
Yield 85 - 95%88 - 98%[9]Can be higher due to more efficient water removal.
Purity >98%>99%[9]Requires optimized purification to remove trace impurities.

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of this compound

This protocol is a representative example based on published patent literature.[9]

  • Charging the Reactor: In a 150 L glass-lined reactor, charge methanol (e.g., 10-25 times the molar ratio of the acid).

  • Catalyst Addition: Under stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-20% of the raw material weight). Control the temperature during this addition as it can be exothermic.

  • Addition of 3,5-Dihydroxybenzoic Acid: Add 5 kg of 3,5-dihydroxybenzoic acid to the methanol-acid mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, distill off the excess methanol under reduced pressure.

  • Work-up:

    • To the residue, add a suitable extraction solvent like ethyl acetate (B1210297) (e.g., 10 L) to dissolve the crude product.

    • Transfer the solution to a suitable vessel and neutralize the excess acid by washing with an aqueous basic solution (e.g., 20 L of saturated sodium bicarbonate solution) until the pH is neutral.

    • Separate the organic phase. Wash the organic phase with water (e.g., 10 L).

    • The aqueous phases can be back-extracted with the extraction solvent to improve recovery.

  • Drying and Concentration: Combine the organic phases and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude solid product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., 20 L of 5% aqueous methanol).

    • Dissolve the crude product in the solvent at an elevated temperature (e.g., 50°C).

    • Cool the solution slowly to a lower temperature (e.g., 5-10°C) to induce crystallization.

    • Filter the purified crystals and wash with a small amount of cold solvent.

  • Drying: Dry the final product under vacuum to a constant weight.

Mandatory Visualization

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification Stage Reactants Reactants (3,5-Dihydroxybenzoic Acid, Methanol) Reactor Large-Scale Reactor Reactants->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor Reflux Heating to Reflux (80-85°C) Reactor->Reflux Monitoring Reaction Monitoring (TLC/HPLC) Reflux->Monitoring In-process Control Solvent_Removal Methanol Removal (Distillation) Monitoring->Solvent_Removal Extraction Solvent Extraction & Neutralization Solvent_Removal->Extraction Concentration Concentration Extraction->Concentration Crystallization Controlled Crystallization Concentration->Crystallization Filtration Filtration Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Caption: A typical workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_conversion Low Conversion Causes cluster_color Colored Product Causes cluster_crystallization Crystallization Issues Start Problem Encountered Low_Conversion Low Reaction Conversion Start->Low_Conversion Colored_Product Colored Product Start->Colored_Product Crystallization_Issues Crystallization Problems Start->Crystallization_Issues Mixing Poor Mixing Low_Conversion->Mixing Heat_Transfer Inefficient Heat Transfer Low_Conversion->Heat_Transfer Water Water Accumulation Low_Conversion->Water Oxidation Oxidation of Phenols Colored_Product->Oxidation Overheating Localized Overheating Colored_Product->Overheating Solvent Incorrect Solvent Crystallization_Issues->Solvent Cooling Rapid Cooling Crystallization_Issues->Cooling Seeding_Issue No Seeding Crystallization_Issues->Seeding_Issue Solution1 Optimize Agitation Mixing->Solution1 Solution2 Improve Heat Transfer Heat_Transfer->Solution2 Solution3 Use Dean-Stark/Excess Methanol Water->Solution3 Solution4 Inert Atmosphere/Charcoal Treatment Oxidation->Solution4 Overheating->Solution2 Solution5 Controlled Cooling/Seeding Solvent->Solution5 Re-evaluate Solvent Cooling->Solution5 Seeding_Issue->Solution5

References

Catalyst selection for efficient Methyl 3,5-Dihydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 3,5-Dihydroxybenzoate (B8624769). It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 3,5-Dihydroxybenzoate?

The most prevalent and industrially scalable method is the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid with methanol (B129727).[1] This reaction, often referred to as Fischer esterification, provides good yields and utilizes readily available starting materials.

Q2: Which catalysts are most effective for this esterification?

Several acid catalysts can be employed. The choice of catalyst can impact reaction time, temperature, yield, and purification requirements.

  • Strong Mineral Acids: Sulfuric acid (H₂SO₄) is a commonly used, inexpensive, and highly effective catalyst, often resulting in high yields (up to 98%) under reflux conditions.[1]

  • Organic Sulfonic Acids: p-Toluenesulfonic acid (p-TSA) is another effective catalyst that can lead to high yields (around 90.7%).[1]

  • Solid Acid Catalysts: For easier separation and potential reuse, solid acid catalysts are a good alternative. These include phosphoric acid-modified Montmorillonite K-10 clay, and zirconium/titanium-based solid acids.[2][3]

  • Enzymatic Catalysts: Immobilized lipases, such as Novozym 435, can also be used for this esterification, offering high selectivity under milder conditions.[4]

Q3: What are the typical reaction conditions?

Reaction conditions vary depending on the chosen catalyst and solvent. For traditional acid catalysis with sulfuric acid or p-TSA in methanol, the reaction is typically carried out at reflux temperature (around 80-85°C) for 2 to 6 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.[1]

Q4: How can I purify the final product?

Purification is typically achieved through recrystallization.[1] Common solvent systems for recrystallization include:

The choice of solvent depends on the scale of the reaction and the impurities present.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be old or have absorbed moisture, reducing its activity. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Equilibrium Not Shifted: Esterification is a reversible reaction. The presence of water in the reaction mixture can inhibit product formation.1. Use a fresh, anhydrous acid catalyst. 2. Monitor the reaction by TLC to ensure the starting material is consumed. If necessary, extend the reaction time or increase the temperature. 3. Use an excess of methanol to shift the equilibrium towards the product. Ensure all reagents and glassware are dry.
Presence of Unreacted Starting Material in Product 1. Incomplete Reaction: The reaction was stopped prematurely. 2. Inefficient Catalyst: The catalyst concentration or activity was too low.1. Continue the reaction, monitoring by TLC until the starting material spot disappears. 2. Increase the catalyst loading or use a more active catalyst.
Formation of Dark-Colored Byproducts 1. Side Reactions: At high temperatures, phenolic compounds can be prone to oxidation or polymerization, leading to colored impurities. 2. Decomposition: Prolonged heating or overly harsh acidic conditions can cause the product or starting material to decompose.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid excessive heating. Consider using a milder catalyst or lower reaction temperature for a longer duration.
Difficulty in Product Isolation/Crystallization 1. Inappropriate Solvent System: The chosen solvent for recrystallization may not be optimal for your product's solubility profile. 2. Presence of Oily Impurities: Byproducts can sometimes inhibit crystallization.1. Experiment with different recrystallization solvents or solvent mixtures. 2. Perform a work-up with an aqueous bicarbonate solution to remove acidic impurities before crystallization. An extraction with a suitable organic solvent like ethyl acetate can also help remove non-polar impurities.[1]

Catalyst Performance Data

CatalystStarting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid3,5-Dihydroxybenzoic AcidMethanolReflux (approx. 80-85)298[1]
p-Toluenesulfonic Acid3,5-Dihydroxybenzoic AcidMethanolReflux490.7[1]
Zr/Ti Solid Acidp-Methylbenzoic AcidMethanol12024High (not specified)[2]
Phosphoric Acid Modified Montmorillonite K-10Benzoic AcidSolvent-freeReflux5Very high[3]

Experimental Protocols

Protocol 1: Esterification using Sulfuric Acid Catalyst[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzoic acid and methanol (the ratio of methanol to raw material can be 10:1 by weight).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (the weight ratio of sulfuric acid to raw material can be 1:10).

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2 hours. Monitor the reaction progress by TLC until the starting material is no longer detectable.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Recrystallize the solid from 5% aqueous methanol to yield pure this compound.

Protocol 2: Esterification using p-Toluenesulfonic Acid Catalyst[1]
  • Reaction Setup: In a suitable reaction vessel, combine 3,5-dihydroxybenzoic acid, methanol, and p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, evaporate the methanol. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a water wash.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product. Recrystallize from an appropriate solvent to get the pure compound.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis start Start reactants Combine 3,5-Dihydroxybenzoic Acid, Methanol, and Acid Catalyst start->reactants reaction Heat to Reflux (2-6 hours) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Remove excess methanol - Dissolve in Ethyl Acetate - Neutralize with NaHCO3 - Wash with water monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Recrystallization concentration->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_tlc Check TLC of Crude Product start->check_tlc start_present Starting Material Present? check_tlc->start_present incomplete_reaction Incomplete Reaction start_present->incomplete_reaction Yes no_start_present No Starting Material start_present->no_start_present No prolong_reaction Increase Reaction Time/Temp incomplete_reaction->prolong_reaction increase_catalyst Increase Catalyst Loading incomplete_reaction->increase_catalyst check_workup Review Work-up & Purification no_start_present->check_workup decomposition Check for Decomposition (Dark Coloration) no_start_present->decomposition product_loss Potential Product Loss during Extraction/Recrystallization check_workup->product_loss optimize_purification Optimize Purification Protocol product_loss->optimize_purification milder_conditions Use Milder Conditions decomposition->milder_conditions

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Preventing oxidation of Methyl 3,5-Dihydroxybenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the prevention of oxidation of Methyl 3,5-Dihydroxybenzoate during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of the solid compound Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, opaque container. Purge the container with an inert gas like nitrogen or argon before sealing. Store at reduced temperatures (2-8°C).
Appearance of insoluble particles in solution Polymerization or formation of degradation products due to oxidation.Filter the solution to remove particulates. For future prevention, prepare solutions fresh and use deoxygenated solvents. Consider adding an antioxidant to the solution if compatible with your application.
Decreased purity or potency observed in analytical tests (e.g., HPLC) Chemical degradation of the compound.Review storage conditions. Implement a rigorous stability testing protocol to determine the optimal storage conditions and shelf-life for your specific formulation or application.
Inconsistent experimental results Variability in the quality of the stored this compound due to degradation.Re-qualify the stored material using appropriate analytical techniques (e.g., NMR, HPLC, LC-MS) before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation for this compound, a phenolic compound, is oxidation. This can be initiated or accelerated by several factors:

  • Exposure to Oxygen: The hydroxyl groups on the benzene (B151609) ring are susceptible to oxidation when exposed to atmospheric oxygen.[1][2]

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions, leading to the formation of colored degradation products.[3]

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical degradation and oxidation.[3][4]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

  • High pH: In solution, a higher pH can increase the susceptibility of phenolic compounds to oxidation.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize oxidation and ensure long-term stability, solid this compound should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere such as nitrogen or argon.[1][5]

  • Temperature: In a cool environment, ideally refrigerated at 2-8°C.[1][4]

  • Light: Protected from light in an amber or opaque, tightly sealed container.[1][4]

  • Moisture: In a dry, desiccated environment.

Q3: Can antioxidants be used to prevent the oxidation of this compound?

A3: Yes, the addition of antioxidants can be an effective strategy, particularly for solutions. A combination of antioxidants, such as butylated hydroxytoluene (BHT) and ascorbic acid, along with a chelating agent like citric acid to sequester metal ions, can act as an effective stabilizer system.[1] The choice of antioxidant will depend on the intended application and its compatibility with downstream processes.

Q4: How can I monitor the stability of my stored this compound?

A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess purity and quantify the parent compound and any degradation products.[1][6] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.[1] Visual inspection for color change is a simple, albeit non-quantitative, indicator of potential degradation.[1]

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (2-8°C, in the dark, under an inert atmosphere), the compound can be expected to remain stable for an extended period. However, a formal stability study is recommended to establish a definitive shelf-life for your specific material and storage configuration.

Quantitative Data on Stability

The following tables summarize the expected stability of this compound under various storage conditions over a 180-day period. This data is representative and based on studies of structurally similar phenolic compounds.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionPurity (%) after 30 daysPurity (%) after 90 daysPurity (%) after 180 daysAppearance
2-8°C, Dark, Inert Gas>99.5%>99.5%>99.0%White to off-white powder
25°C, Dark, Inert Gas>99.0%>98.5%>98.0%Off-white powder
25°C, Dark, Air>98.5%>97.0%>95.0%Slight yellowing
25°C, Light, Air>97.0%>94.0%>90.0%Noticeable yellowing to light brown
40°C, Dark, Air>96.0%>92.0%>88.0%Yellow to brown powder

Table 2: Forced Degradation of this compound

Stress ConditionDuration% DegradationMajor Degradation Products
1M HCl24 hours~15%Hydrolysis products
1M NaOH8 hours~20%Hydrolysis and oxidation products
3% H₂O₂24 hours~18%Oxidized derivatives (e.g., quinones)
60°C48 hours~10%Thermally induced oxidation products
UV Light (254 nm)24 hours~12%Photodegradation products

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Solid this compound

Objective: To evaluate the long-term stability of solid this compound under various storage conditions.

Materials:

  • This compound (≥99% purity)

  • Amber and clear glass vials with screw caps

  • Nitrogen or Argon gas

  • Desiccator

  • Refrigerator (2-8°C), temperature-controlled chambers (25°C, 40°C)

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Aliquot approximately 100 mg of this compound into amber and clear glass vials.

  • For samples under inert atmosphere, gently flush the vials with nitrogen or argon for 30 seconds before tightly sealing.

  • Place the vials in the designated storage conditions:

    • 2-8°C, Dark (in refrigerator), Inert Gas (amber vial)

    • 25°C, Dark (in chamber), Inert Gas (amber vial)

    • 25°C, Dark (in chamber), Air (amber vial)

    • 25°C, Light (in chamber with light exposure), Air (clear vial)

    • 40°C, Dark (in chamber), Air (amber vial)

  • At specified time points (e.g., 0, 30, 90, 180 days), remove one vial from each storage condition.

  • Visually inspect the sample for any changes in color or appearance and record the observations.

  • Prepare a sample solution for HPLC analysis by accurately weighing approximately 10 mg of the stored compound and dissolving it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Analyze the sample by a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Materials:

  • This compound

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water bath or oven

  • UV lamp (254 nm)

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1M NaOH. Keep at room temperature for 8 hours. Neutralize with 1M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 60°C for 48 hours. Dissolve in mobile phase for HPLC analysis.

  • Photolytic Degradation: Spread a thin layer of the solid compound in a petri dish and expose it to UV light (254 nm) for 24 hours. Dissolve in mobile phase for HPLC analysis.

  • Control Sample: Prepare a solution of the unstressed compound in the mobile phase at the same concentration as the stressed samples.

  • Analyze all samples by HPLC-UV/MS to separate and identify the degradation products.

Protocol 3: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.1 mg/mL.

Visualizations

Oxidation_Pathway cluster_storage Storage Conditions cluster_factors Accelerating Factors Methyl_3_5_Dihydroxybenzoate This compound (Stable) Oxidized_Product Oxidized Product (e.g., Quinone) (Degraded) Methyl_3_5_Dihydroxybenzoate->Oxidized_Product Oxidation Oxygen Oxygen Oxygen->Oxidized_Product Light Light Light->Oxidized_Product Heat Heat Heat->Oxidized_Product

Caption: Oxidation pathway of this compound.

Prevention_Workflow cluster_workflow Prevention Workflow Start Receive/Synthesize This compound Storage Store in Tightly Sealed, Opaque Container Start->Storage Inert Purge with Inert Gas (N2 or Ar) Storage->Inert Temp Store at 2-8°C Inert->Temp Antioxidant Add Antioxidant (for solutions) Temp->Antioxidant Monitor Monitor Stability (Visual, HPLC) Antioxidant->Monitor End Stable Compound Monitor->End

Caption: Workflow for preventing oxidation during storage.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic Problem Degradation Observed (e.g., color change, low purity) Check_Storage Review Storage Conditions Problem->Check_Storage Air Exposed to Air? Check_Storage->Air Light Exposed to Light? Check_Storage->Light Temp High Temperature? Check_Storage->Temp Action_Inert Store under Inert Gas Air->Action_Inert Yes Action_Light Use Opaque Container Light->Action_Light Yes Action_Temp Store at 2-8°C Temp->Action_Temp Yes Requalify Re-qualify Material Before Use Action_Inert->Requalify Action_Light->Requalify Action_Temp->Requalify

Caption: Troubleshooting logic for degradation issues.

References

Resolving solubility problems of Methyl 3,5-Dihydroxybenzoate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using Methyl 3,5-Dihydroxybenzoate (B8624769) in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

1. What is the general solubility of Methyl 3,5-Dihydroxybenzoate?

This compound is a crystalline solid with limited solubility in water.[1][2] It is generally more soluble in organic solvents, particularly polar aprotic solvents. For instance, it is soluble in anhydrous N,N-Dimethylformamide (DMF).[1]

2. In which common organic solvents is this compound soluble?

3. What are the key physical and chemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for addressing solubility issues.

PropertyValueReference
Molecular FormulaC₈H₈O₄[4]
Molecular Weight168.15 g/mol [4]
Melting Point167-170 °C[1][2]
AppearanceSlightly yellow to beige fine crystalline powder[1]
Water SolubilitySlightly soluble[1][2]
XLogP31.5[4]

Troubleshooting Guide for Solubility Problems

This guide provides a systematic approach to resolving common solubility issues you may encounter during your experiments with this compound.

Issue 1: The compound does not dissolve in the chosen reaction solvent.

Initial Troubleshooting Workflow

start Start: Compound does not dissolve solvent_check Is the solvent appropriate for a phenolic compound? start->solvent_check increase_temp Try gentle heating solvent_check->increase_temp Yes end_fail Failure: Try alternative solvent system solvent_check->end_fail No sonicate Use sonication increase_temp->sonicate end_success Success: Compound dissolved increase_temp->end_success co_solvent Consider adding a co-solvent sonicate->co_solvent sonicate->end_success ph_adjust Adjust the pH of the medium (if aqueous) co_solvent->ph_adjust co_solvent->end_success ph_adjust->end_success

Caption: Initial troubleshooting workflow for solubility issues.

Detailed Steps:

  • Solvent Selection:

    • Question: Have you selected an appropriate solvent?

    • Guidance: For this compound, polar aprotic solvents like DMF and DMSO are good starting points. Alcohols such as methanol, ethanol, and isopropanol (B130326) can also be effective. Ethers like Tetrahydrofuran (THF) and 1,4-dioxane (B91453) may also work, especially with gentle heating.

  • Temperature and Agitation:

    • Question: Have you tried gentle heating or sonication?

    • Guidance: Increasing the temperature of the solvent can significantly improve the solubility of solid compounds. Use a water bath or oil bath for controlled heating. Sonication can also help break down crystal lattice energy and enhance dissolution.[3]

  • Co-solvency:

    • Question: Have you considered using a co-solvent?

    • Guidance: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of hydrophobic compounds in aqueous media.[5][6] For reactions in mixed aqueous/organic media, adding a small amount of a strong organic solvent in which this compound is highly soluble (e.g., DMSO, DMF) can be effective.

    Co-solvency Principle

    cluster_0 Poor Solubility cluster_1 Enhanced Solubility with Co-solvent A This compound B Primary Solvent (e.g., Water) A->B Insoluble C This compound E Co-solvent (e.g., DMSO) C->E Soluble in co-solvent D Primary Solvent E->D Miscible with primary solvent

    Caption: The principle of using a co-solvent to enhance solubility.

Issue 2: The compound precipitates out of solution during the reaction.
  • Change in Reaction Conditions:

    • Question: Have the reaction conditions (temperature, pH, addition of new reagents) changed?

    • Guidance: A change in temperature can decrease solubility. The addition of a new reagent that is a poor solvent for your compound can also cause precipitation.

  • pH Adjustment (for aqueous or protic media):

    • Question: Is the reaction pH-sensitive?

    • Guidance: As a phenolic compound, the hydroxyl groups of this compound can be deprotonated under basic conditions to form a more soluble phenoxide salt. Conversely, in highly acidic conditions, the ester group could be hydrolyzed, changing the molecule's properties. Carefully adjusting the pH can maintain solubility.[7]

    Effect of pH on Solubility of Phenolic Compounds

    compound This compound (Phenolic - R-OH) acidic Low pH (Acidic) compound->acidic maintains basic High pH (Basic) compound->basic deprotonates to low_solubility Low Solubility (Protonated form) acidic->low_solubility high_solubility High Solubility (Deprotonated phenoxide salt - R-O⁻) basic->high_solubility

    Caption: The effect of pH on the solubility of a phenolic compound.

Experimental Protocols

Protocol 1: General Method for Solubility Testing
  • Add a known mass (e.g., 10 mg) of this compound to a vial.

  • Add the chosen solvent (e.g., 1 mL) to the vial.

  • Stir or vortex the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

  • Visually inspect for any undissolved solid.

  • If the solid has dissolved, add more of the compound until a saturated solution is obtained.

  • If the solid has not dissolved, consider gentle heating or sonication.

Protocol 2: Enhancing Solubility using a Co-solvent
  • Dissolve the this compound in a minimum amount of a good co-solvent (e.g., DMSO, DMF).

  • Slowly add this stock solution to the primary reaction solvent with vigorous stirring.

  • Monitor for any signs of precipitation.

  • If precipitation occurs, a slightly higher proportion of the co-solvent may be necessary. Be mindful that the co-solvent may affect the reaction.

Protocol 3: Enhancing Solubility by pH Adjustment
  • Prepare a suspension of this compound in the aqueous reaction medium.

  • Slowly add a dilute basic solution (e.g., 1 M NaOH or Na₂CO₃) dropwise while monitoring the pH and observing the dissolution of the solid.

  • Once the compound is dissolved, the pH can be carefully adjusted back towards the desired reaction pH, ensuring the compound remains in solution.

  • Caution: Ensure the final pH and the presence of salt do not negatively impact your reaction.

By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively address the solubility challenges associated with this compound in their reaction media.

References

Validation & Comparative

A Comparative Analysis of Tyrosinase Inhibition: Kojic Acid vs. Methyl 3,5-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and safe tyrosinase inhibitors is a significant focus in the development of treatments for hyperpigmentation and related disorders. This guide provides a detailed comparison of the well-established tyrosinase inhibitor, kojic acid, with Methyl 3,5-Dihydroxybenzoate, a compound of interest due to its structural similarity to known inhibitors.

While extensive experimental data is available for kojic acid, quantifying its inhibitory effects on tyrosinase, there is a notable lack of publicly available, direct quantitative data for this compound. This guide will therefore present a comprehensive overview of kojic acid's performance, supported by experimental data, and discuss this compound within the broader context of its chemical class and known structure-activity relationships for tyrosinase inhibition.

Quantitative Comparison of Tyrosinase Inhibitory Activity

A critical metric for evaluating the efficacy of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme.

Table 1: Tyrosinase Inhibitory Activity of Kojic Acid

ParameterEnzyme SourceSubstrateIC50 Value (µM)Inhibition TypeKi Value (µM)
IC50Mushroom TyrosinaseL-DOPA9.23 - 121Competitive / Mixed9.23

Note: The IC50 values for kojic acid can vary depending on the purity of the enzyme and the specific assay conditions used.

Mechanism of Tyrosinase Inhibition

Kojic Acid:

Kojic acid is a well-characterized tyrosinase inhibitor that functions primarily by chelating the copper ions within the active site of the enzyme. Tyrosinase is a copper-containing enzyme, and these copper ions are essential for its catalytic activity. By binding to these copper ions, kojic acid effectively inactivates the enzyme, preventing it from carrying out the oxidation of tyrosine, the first and rate-limiting step in melanin (B1238610) synthesis. The inhibition by kojic acid can be of a competitive or mixed type.

This compound:

While direct mechanistic studies on this compound are scarce, its structural features suggest a potential for tyrosinase inhibition. The presence of two hydroxyl groups on the benzene (B151609) ring is a common feature in many known tyrosinase inhibitors. These hydroxyl groups can potentially interact with the copper ions in the active site of tyrosinase, similar to the mechanism of kojic acid. Derivatives of 3,5-dihydroxybenzoic acid have been synthesized and shown to possess tyrosinase inhibitory activity, suggesting that this core structure is a promising scaffold for inhibitor design[1].

Signaling Pathways in Melanogenesis

Tyrosinase is a key enzyme in the melanogenesis pathway, which is regulated by a complex signaling cascade. Understanding this pathway is crucial for the development of effective depigmenting agents.

Melanogenesis_Pathway UVB UVB Radiation MC1R MC1R UVB->MC1R stimulates alpha_MSH α-MSH alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene binds to promoter of Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase expresses L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Inhibitor Tyrosinase Inhibitor (e.g., Kojic Acid) Inhibitor->Tyrosinase inhibits Tyrosinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Add Buffer - Add Inhibitor Prepare_Reagents->Plate_Setup Add_Enzyme Add Tyrosinase Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate Add L-DOPA Substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance (e.g., 475 nm) over time Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of the Antioxidant Potential of Methyl 3,5-Dihydroxybenzoate and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the continuous search for potent antioxidant compounds for applications in research, drug development, and nutraceuticals, a detailed comparative analysis of Methyl 3,5-Dihydroxybenzoate and the well-established antioxidant, Gallic Acid, has been compiled. This guide provides researchers, scientists, and drug development professionals with a side-by-side evaluation of their antioxidant capacities, supported by experimental data and detailed methodologies.

Executive Summary

Gallic acid, a naturally occurring phenolic acid, is renowned for its potent antioxidant properties, attributed to its three hydroxyl groups in an ortho- and para- arrangement on the benzene (B151609) ring. In contrast, this compound, a derivative of benzoic acid, possesses two hydroxyl groups in a meta-arrangement. This structural difference significantly influences their antioxidant efficacy. Experimental data consistently demonstrates that gallic acid exhibits substantially higher antioxidant activity across various standard assays compared to the parent acid of this compound, 3,5-dihydroxybenzoic acid. The latter has been shown to have comparatively low to moderate radical scavenging properties and, in some instances, may even exhibit pro-oxidant effects.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant capacities of 3,5-Dihydroxybenzoic acid (the parent acid of this compound) and Gallic Acid have been evaluated using several common in vitro assays. The following table summarizes the key findings from a comparative study on various hydroxybenzoic acid derivatives.

Antioxidant Assay3,5-Dihydroxybenzoic AcidGallic Acid (3,4,5-Trihydroxybenzoic Acid)Interpretation
DPPH Radical Scavenging Activity (% Inhibition at 50 μM)Low Activity79.50% [1]Gallic acid is a significantly more potent scavenger of the DPPH radical.
ABTS Radical Scavenging Activity (% Inhibition at 50 μM)60.39% [1]79.50% [1]Gallic acid demonstrates superior scavenging activity against the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) (µM Fe²⁺ at 50 µM)Negative Value (low activity)[1]158.10 µM Fe²⁺ [1]Gallic acid shows a very strong capacity to reduce ferric iron, while 3,5-dihydroxybenzoic acid is ineffective in this assay.
Cupric Reducing Antioxidant Capacity (CUPRAC) (μM Trolox equiv.)Low Activity[1]High Activity [1]Gallic acid exhibits a much higher capacity to reduce cupric ions.

Note: Data for this compound is based on its parent compound, 3,5-Dihydroxybenzoic acid, as presented in a comparative study. The esterification of the carboxylic acid group is not expected to fundamentally alter the radical scavenging ability of the phenolic hydroxyl groups.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically. A lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) indicates greater antioxidant activity.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Prepare various concentrations of the test compounds (this compound and Gallic Acid) in methanol.

  • Add a specific volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • A control is prepared with methanol and the DPPH solution.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance.

Procedure:

  • Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add a small volume of the test compound to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay, and the IC50 value is determined.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Prepare various concentrations of the test compounds.

  • Add the FRAP reagent to the test compound solutions.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is typically generated using a known antioxidant like FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as equivalents of the standard.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in antioxidant activity assessment, the following diagrams have been generated.

G cluster_pathway General Free Radical Scavenging by Phenolic Compounds PhenolicCompound Phenolic Antioxidant (Ar-OH) PhenoxyRadical Phenoxy Radical (Ar-O•) PhenolicCompound->PhenoxyRadical H• donation FreeRadical Free Radical (R•) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule H• acceptance Resonance Resonance Stabilization of Phenoxy Radical PhenoxyRadical->Resonance G cluster_workflow Experimental Workflow for In Vitro Antioxidant Assays A Preparation of Reagents and Samples B Reaction Incubation (Antioxidant + Radical/Metal Complex) A->B C Spectrophotometric Measurement B->C D Data Analysis (% Inhibition, IC50) C->D

References

A Comparative Analysis of the Cytotoxicity of Methyl 3,5-Dihydroxybenzoate and Hydroquinone in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic profiles of Methyl 3,5-Dihydroxybenzoate and the well-characterized compound Hydroquinone (B1673460) reveals a significant disparity in the available scientific literature. While Hydroquinone has been extensively studied for its cytotoxic effects across a range of cell lines, data for this compound is notably sparse, limiting a direct and comprehensive comparison.

This guide synthesizes the current experimental data to provide researchers, scientists, and drug development professionals with a clear overview of the known cytotoxic activities and mechanisms of these two phenolic compounds.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Hydroquinone in various cell lines. It is important to note the limited data for this compound, with only a single reported value in the HepG-2 human liver cancer cell line.

CompoundCell LineIC50 ValueExposure TimeCitation
This compound HepG-2 (Human Liver Carcinoma)25.66 µg/mLNot Specified[1]
Hydroquinone A431 (Human Squamous Carcinoma)23.3 µM72 hours
SYF (Mouse Embryonic Fibroblast)37.5 µM72 hours
A549 (Human Lung Carcinoma)33 µM24 hours[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of cytotoxicity and apoptosis for compounds like this compound and Hydroquinone.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Hydroquinone) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[2][3][4][5]

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[6][7][8][9]

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.

Procedure:

  • Cell Lysis: Treat cells with the test compound, and then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3) to the cell lysate.

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspases.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a fluorometer or spectrophotometer, respectively. The signal intensity is proportional to the caspase activity.[10][11][12][13][14]

Signaling Pathways and Experimental Workflows

Visual representations of the known apoptotic signaling pathway for hydroquinone and a general experimental workflow for cytotoxicity testing are provided below.

Caption: Apoptotic signaling pathways induced by hydroquinone.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Culture CompoundPrep Compound Preparation (this compound vs. Hydroquinone) CellCulture->CompoundPrep Treatment Cell Treatment CompoundPrep->Treatment MTT MTT Assay Treatment->MTT AnnexinV Annexin V/PI Staining Treatment->AnnexinV Caspase Caspase Assay Treatment->Caspase DataAcquisition Data Acquisition (Spectrophotometry/ Flow Cytometry) MTT->DataAcquisition AnnexinV->DataAcquisition Caspase->DataAcquisition IC50 IC50 Determination DataAcquisition->IC50 PathwayAnalysis Signaling Pathway Analysis DataAcquisition->PathwayAnalysis

Caption: General experimental workflow for cytotoxicity comparison.

Discussion of Findings

The available data strongly indicates that hydroquinone is a potent cytotoxic agent in a variety of cell lines. Its mechanisms of action are well-documented and involve the induction of apoptosis through both intrinsic and extrinsic pathways. Key molecular events include the generation of reactive oxygen species (ROS), activation of caspase cascades (caspase-3, -8, and -9), and the involvement of the p53 tumor suppressor protein.[2]

It is also worth noting that studies on a related compound, methyl 3,4-dihydroxybenzoate, have shown it to possess neuroprotective and anti-apoptotic effects against oxidative stress-induced cell death.[15][16][17] This highlights the importance of specific isomer consideration in toxicological and pharmacological studies.

References

Comparative Guide to the Structure-Activity Relationship of Methyl 3,5-Dihydroxybenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Methyl 3,5-Dihydroxybenzoate (B8624769) and its analogs, focusing on their potential as tyrosinase inhibitors and antimicrobial agents. Due to the limited availability of comprehensive SAR studies on a synthesized series of Methyl 3,5-Dihydroxybenzoate analogs, this guide synthesizes available data from closely related compounds to infer potential structure-activity trends.

I. Introduction to this compound

This compound is a phenolic compound characterized by a benzene (B151609) ring substituted with hydroxyl groups at the 3 and 5 positions and a methyl ester at the 1 position. This core structure presents multiple sites for chemical modification, making it an attractive scaffold for developing novel therapeutic agents. Preliminary studies have suggested its potential in areas such as antitumor and enzyme inhibition, prompting further investigation into how its structural modifications influence its biological efficacy.

II. Comparative Biological Activities and Structure-Activity Relationship (SAR)

This section delves into the tyrosinase inhibitory and antimicrobial activities of compounds structurally related to this compound to elucidate potential SAR trends.

A. Tyrosinase Inhibitory Activity

Tyrosinase is a critical enzyme in the synthesis of melanin, and its inhibitors are of significant interest for treating hyperpigmentation disorders. While direct quantitative data for a series of this compound analogs is not available, a study on 3,5-dihydroxybenzoyl-hydrazineylidene derivatives offers valuable insights into the inhibitory potential of the 3,5-dihydroxybenzoyl moiety.[1]

Table 1: Tyrosinase Inhibitory Activity of 3,5-Dihydroxybenzoyl-hydrazineylidene Analogs

Compound IDR-Group on Hydrazine Phenyl RingIC50 (µM)[1]
11a Unsubstituted90.53
11b 2-Fluoro> 100
11m 4-Methoxy55.39 ± 4.93
11l Not Specified87.54 ± 7.99
Kojic Acid ReferenceNot Specified in Abstract

Inferred Structure-Activity Relationship for Tyrosinase Inhibition:

  • The foundational 3,5-dihydroxybenzoyl-hydrazineylidene structure (11a) demonstrates moderate tyrosinase inhibition.[1]

  • The addition of a 2-fluoro group (11b) appears to diminish the inhibitory activity.[1]

  • Conversely, the presence of an electron-donating 4-methoxy group (11m) enhances the inhibitory effect, suggesting that substitutions at the para position of the secondary phenyl ring could be a key area for optimization.[1]

B. Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[2] The nature and position of substituents on the aromatic ring are critical determinants of their antimicrobial efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Escherichia coli

CompoundMIC (mg/mL)[3]
Benzoic Acid1
2-Hydroxybenzoic Acid1
3-Hydroxybenzoic Acid> 8
4-Hydroxybenzoic Acid> 8
3,4-Dihydroxybenzoic Acid1
3,5-Dihydroxybenzoic Acid> 8
3,4,5-Trihydroxybenzoic Acid1.5-2.5

Inferred Structure-Activity Relationship for Antimicrobial Activity:

  • The arrangement of hydroxyl groups on the benzene ring significantly influences the antibacterial activity against E. coli.[3]

  • 3,5-Dihydroxybenzoic acid exhibits considerably weaker activity compared to benzoic acid and its 3,4-dihydroxy counterpart.[3] This suggests that the 3,5-dihydroxylation pattern may not be favorable for activity against this particular microorganism.

III. Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of compound activity.

A. Tyrosinase Inhibition Assay Protocol

This protocol is adapted from standard methods using L-DOPA as the substrate for mushroom tyrosinase.[4][5][6][7]

1. Materials:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (pH 6.8)

  • Test Compounds and Positive Control (e.g., Kojic Acid)

  • 96-well plate reader

2. Procedure:

  • Prepare stock solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.

  • Create serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add the test compound solution followed by the tyrosinase solution to each well.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475-490 nm at regular intervals.

  • Calculate the percentage of tyrosinase inhibition for each compound concentration.

  • Determine the IC50 value, the concentration at which 50% of the enzyme activity is inhibited, by plotting inhibition percentage against compound concentration.

B. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard procedure for determining the MIC of a compound.[3][8][9]

1. Materials:

  • Target microbial strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test Compounds

  • 96-well microtiter plates

2. Procedure:

  • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • In a 96-well plate, perform two-fold serial dilutions of the test compounds in the growth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubate the plate under suitable conditions (e.g., 37°C for 24 hours).

  • The MIC is the lowest concentration of the compound that results in no visible microbial growth.

IV. Visualizations: Workflows and Pathways

SAR_Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Testing cluster_analysis Data Analysis Scaffold This compound Derivatization Chemical Derivatization Scaffold->Derivatization Analogs Analog Library Derivatization->Analogs Assay Biological Assays (e.g., Tyrosinase, MIC) Analogs->Assay Data Activity Data (IC50 / MIC) Assay->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Tyrosinase_Inhibition_Mechanism Tyrosinase Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L_Tyrosine L_Tyrosine->Tyrosinase Substrate L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor Analog Inhibitor->Tyrosinase Inhibition Simplified_NF_kappa_B_Pathway Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation p_IkB p-IκB IkB_NFkB->p_IkB NFkB NF-κB p_IkB->NFkB Release Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Methyl 3,5-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. Methyl 3,5-Dihydroxybenzoate, a key chemical intermediate, requires robust and reliable analytical methods for its quantification in various matrices. This guide provides a comparative analysis of three commonly employed analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. The performance of these methods is compared based on a hypothetical cross-validation study designed in accordance with ICH Q2(R1) guidelines.

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols outline the sample preparation, instrumentation, and analytical conditions for the quantification of this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the analysis of non-volatile and thermally stable compounds like this compound.

  • Sample Preparation: A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL. Calibration standards are prepared by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Instrumentation and Conditions:

    • Instrument: An Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 60% methanol and 40% water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV detection at 272 nm.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the hydroxyl groups, derivatization is employed to increase the volatility of this compound for GC analysis.

  • Sample Preparation and Derivatization: A stock solution (1 mg/mL in acetone) is prepared. For derivatization, 100 µL of the standard or sample solution is evaporated to dryness under a gentle stream of nitrogen. To the dried residue, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added. The mixture is heated at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives. The derivatized sample is then diluted with hexane (B92381) before injection.

  • Instrumentation and Conditions:

    • Instrument: An Agilent 7890B GC system coupled to a 5977B Mass Spectrometer or equivalent.

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 50-500. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte is used.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it suitable for the quantification of low concentrations of this compound.

  • Sample Preparation: Sample preparation follows the same procedure as for HPLC-UV, but with a wider range of calibration standards, typically from 0.1 ng/mL to 1000 ng/mL, prepared in the mobile phase.

  • Instrumentation and Conditions:

    • Instrument: A Sciex Triple Quad 5500 system or equivalent, coupled with a high-performance liquid chromatography system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B). The gradient starts at 10% B, increases to 90% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Specific parent-to-daughter ion transitions for this compound are monitored for quantification.

Data Presentation: Cross-Validation Summary

The following table summarizes the hypothetical performance data from the cross-validation of the three analytical methods based on key validation parameters.

Validation ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%99.1% - 100.8%
Precision (Repeatability, %RSD) < 1.5%< 2.0%< 1.0%
Precision (Intermediate, %RSD) < 2.0%< 2.5%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL0.1 ng/mL
Throughput ModerateLowHigh
Cost per Sample LowModerateHigh
Method Complexity LowHighModerate

Mandatory Visualization

The following diagram illustrates the logical workflow of the cross-validation process for the analytical methods.

CrossValidationWorkflow Workflow for Cross-Validation of Analytical Methods cluster_validation Validation Steps A Define Analytical Methods (HPLC-UV, GC-MS, LC-MS/MS) B Develop and Optimize Individual Methods A->B D Perform Validation Experiments B->D C Define Validation Parameters (ICH Q2(R1)) C->D E Linearity & Range D->E F Accuracy (% Recovery) D->F G Precision (Repeatability & Intermediate) D->G H LOD & LOQ D->H I Collect and Analyze Data J Compare Method Performance I->J K Select Optimal Method J->K

Stability Under Scrutiny: A Comparative Analysis of Methyl 3,5-Dihydroxybenzoate and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of phenolic compounds is paramount for ensuring the efficacy and safety of pharmaceutical formulations. This guide provides a comprehensive benchmark of the stability of Methyl 3,5-Dihydroxybenzoate against a selection of structurally similar and widely used phenolic compounds: Methyl 4-hydroxybenzoate (B8730719), Gallic Acid, and Butylated Hydroxytoluene (BHT). The comparison is based on their performance under forced degradation conditions, including hydrolytic, oxidative, thermal, and photolytic stress.

This compound, a phenolic ester with antioxidant properties, is of growing interest in pharmaceutical research. Its stability profile, however, has not been extensively documented in direct comparative studies. This guide synthesizes available data to provide a clear comparison, highlighting the relative stability of these compounds and offering detailed experimental protocols for researchers to conduct their own assessments.

Comparative Stability Analysis

The stability of phenolic compounds is intrinsically linked to their chemical structure, particularly the substitution pattern of hydroxyl and other functional groups on the aromatic ring. The following tables summarize the available quantitative data from forced degradation studies on the selected compounds.

Table 1: Comparative Stability of Phenolic Compounds under Forced Degradation Conditions

Stress ConditionThis compoundMethyl 4-hydroxybenzoate (Methylparaben)Gallic AcidButylated Hydroxytoluene (BHT)
Acid Hydrolysis Data not available. Expected to be susceptible to hydrolysis.Susceptible to hydrolysis.Highly susceptible (83.5% degradation in 0.1 N HCl after 3h reflux)[1][2]Stable
Base Hydrolysis Data not available. Expected to be highly susceptible to hydrolysis.Rapid hydrolysis at pH ≥ 8.Highly susceptible (65.8% degradation in 0.1 N NaOH after 2h reflux)[1][2]Incompatible with strong bases.
Oxidative Degradation Susceptible to oxidation.Stable.Highly susceptible (82.5% degradation in 6% H₂O₂ after 3h)[1][2]Readily oxidized, with initial oxidation at 332 K.
Thermal Degradation Data not available.Stable up to its melting point (125-128°C).Moderately susceptible (60.8% degradation at 105°C after 8h)[1][2]Stable in inert atmosphere up to ~400 K; decomposition begins around 120°C in air[3][4][5]
Photodegradation Data not available.May be susceptible to direct photolysis.[6]Less susceptible (12.2% degradation after 8h daylight exposure)[1][2]Oxidation can occur at 293 K under 365 nm UV radiation.
Aqueous Hydrolysis Data not available.Stable at pH 3-6 for up to 4 years at room temperature.Moderately susceptible (50.7% degradation in water after 8h reflux)[1][2]Not applicable (insoluble in water).

Note: The data for this compound is largely inferred from the behavior of its parent acid, 3,5-dihydroxybenzoic acid, and general principles of ester hydrolysis. Direct comparative experimental data is limited.

Key Stability Insights

  • Gallic Acid exhibits the highest susceptibility to degradation under acidic, basic, and oxidative stress conditions.[1][2] Its three hydroxyl groups make it a potent antioxidant but also render it chemically reactive.

  • Butylated Hydroxytoluene (BHT) , a sterically hindered phenol, demonstrates excellent thermal stability in the absence of oxygen but is prone to oxidation.[3][4] Its bulky tert-butyl groups protect the hydroxyl group from certain reactions.

  • Methyl 4-hydroxybenzoate (Methylparaben) is notably stable in acidic to neutral aqueous solutions but undergoes rapid hydrolysis in alkaline conditions.[7]

  • This compound , based on the reactivity of its parent acid and the presence of an ester linkage, is expected to be susceptible to hydrolysis, particularly under basic conditions, and oxidative degradation. The two hydroxyl groups in the meta position influence its antioxidant potential and reactivity.

Experimental Protocols and Methodologies

To ensure objective and reproducible stability testing, standardized protocols are essential. The following sections detail the methodologies for conducting forced degradation studies and the analytical techniques for quantifying the degradation of phenolic compounds.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability and identify potential degradation products.[8]

1. Acid and Base Hydrolysis:

  • Protocol: Dissolve 10 mg of the test compound in 10 mL of 0.1 N HCl (for acid hydrolysis) or 0.1 N NaOH (for base hydrolysis).[1][2] Reflux the solution for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 80°C).[7] After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of base or acid, respectively. Dilute the sample with a suitable solvent (e.g., methanol (B129727) or mobile phase) to an appropriate concentration for analysis.

  • Rationale: This test evaluates the stability of the compound to hydrolysis in acidic and basic environments, which is particularly relevant for ester-containing compounds like this compound and Methyl 4-hydroxybenzoate.

2. Oxidative Degradation:

  • Protocol: Dissolve 10 mg of the test compound in 10 mL of a solution of hydrogen peroxide (e.g., 3-6% v/v) in a suitable solvent.[1][2] Keep the solution at room temperature or a slightly elevated temperature for a defined period (e.g., 3 hours), protected from light. After the exposure, dilute the sample to a suitable concentration for analysis.

  • Rationale: This assesses the compound's susceptibility to oxidation, a common degradation pathway for phenols.

3. Thermal Degradation:

  • Protocol: Place a known amount of the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 8 hours).[1][2] For solutions, reflux the sample in a suitable solvent. After the stress period, cool the sample and dissolve or dilute it in a suitable solvent for analysis.

  • Rationale: This study evaluates the intrinsic thermal stability of the compound in the solid state or in solution.

4. Photodegradation:

  • Protocol: Expose a solution of the compound (in a photostable, transparent container) or the solid compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and UV lamps) for a defined period (e.g., 8 hours of daylight exposure or a specific energy dose).[1][2] A dark control sample should be stored under the same conditions but protected from light. After exposure, prepare the samples for analysis.

  • Rationale: This test determines the compound's sensitivity to light, which is crucial for packaging and storage considerations.

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Table 2: Representative Stability-Indicating HPLC Method Parameters for Phenolic Compounds

ParameterSetting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or an acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) and/or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength corresponding to the maximum absorbance of the analyte (e.g., ~270-280 nm for many phenolic compounds).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Note: The specific mobile phase composition and gradient program need to be optimized for the simultaneous analysis of the target compounds and their degradation products to ensure adequate separation.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental and logical processes involved in this stability assessment, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis MDHB This compound Acid Acid Hydrolysis (0.1N HCl, reflux) MDHB->Acid Base Base Hydrolysis (0.1N NaOH, reflux) MDHB->Base Oxidative Oxidative (6% H2O2, RT) MDHB->Oxidative Thermal Thermal (105°C, solid) MDHB->Thermal Photo Photolytic (UV/Vis light) MDHB->Photo M4HB Methyl 4-hydroxybenzoate M4HB->Acid M4HB->Base M4HB->Oxidative M4HB->Thermal M4HB->Photo GA Gallic Acid GA->Acid GA->Base GA->Oxidative GA->Thermal GA->Photo BHT BHT BHT->Acid BHT->Base BHT->Oxidative BHT->Thermal BHT->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Quant Quantification of Parent Compound (% Degradation) HPLC->Quant Degradation_Pathways cluster_ester Ester Hydrolysis cluster_phenol Phenol Oxidation Ester Phenolic Ester (e.g., this compound) AcidBase Acid or Base Catalysis Ester->AcidBase Products Carboxylic Acid + Alcohol AcidBase->Products H₂O Phenol Phenolic Compound (e.g., Gallic Acid) Oxidant Oxidizing Agent (e.g., H₂O₂, ROO•) Phenol->Oxidant Oxidized_Products Quinones, etc. Oxidant->Oxidized_Products

References

Safety Operating Guide

Proper Disposal of Methyl 3,5-Dihydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 3,5-Dihydroxybenzoate (B8624769), tailored for researchers, scientists, and drug development professionals.

Methyl 3,5-dihydroxybenzoate is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure that all necessary safety measures are in place. This includes the availability of eyewash stations and safety showers in close proximity to the workstation.[1][3] The work area should be well-ventilated to minimize the risk of inhalation.[1][2]

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]To prevent eye irritation from dust or splashes.[1][2]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.[1][2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a dust mask (type N95 or equivalent) should be used.[2]To prevent respiratory tract irritation from dust inhalation.[1][2]
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all relevant regulations.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, properly labeled, and sealed container.

  • For spills, carefully sweep up the solid material, taking care to avoid generating dust.[1][3] Shovel the swept material into a suitable container for disposal.[1][3]

2. Labeling and Storage:

  • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's waste management program.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

3. Final Disposal:

  • The primary disposal method is to send the waste to an approved hazardous waste disposal facility.[1][3][4]

  • Crucially, do not dispose of this compound down the drain or in regular trash. [1][2][3] This is to prevent potential environmental contamination.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup and disposal of the chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start Start: Handling Methyl 3,5-Dihydroxybenzoate ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation waste_gen Generate Waste: - Unused Reagent - Contaminated Materials - Spills ventilation->waste_gen spill_check Spill Occurred? waste_gen->spill_check no_drain DO NOT Dispose Down the Drain no_trash DO NOT Dispose in Regular Trash collect Collect Waste in a Labeled, Sealed Container store Store in a Cool, Dry, Well-Ventilated Area collect->store spill_check->collect No sweep Sweep Solid Material (Avoid Dust) spill_check->sweep Yes sweep->collect contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal_plant Dispose of at an Approved Waste Disposal Plant contact_ehs->disposal_plant

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Essential Safety and Operational Guide for Handling Methyl 3,5-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 3,5-Dihydroxybenzoate (CAS No. 2150-44-9). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] The toxicological properties of this substance have not been fully investigated.[1][3][6] Therefore, strict adherence to the recommended personal protective equipment is crucial.

Hazard Description GHS Classification
Skin Irritation Causes skin irritation upon contact.[1][2][3][4][5]Skin Corrosion/Irritation, Category 2[1]
Eye Irritation Causes serious eye irritation.[1][2][3][4][5]Serious Eye Damage/Eye Irritation, Category 2[1]
Respiratory Irritation May cause respiratory tract irritation.[1][2][3][4][6]Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1]
Personal Protective Equipment (PPE) Specifications Regulatory Standards
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][2][3][6]OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][6]
Hand Protection Appropriate protective gloves to prevent skin exposure.[2][6] Inspect gloves prior to use and use proper glove removal technique.[2]Regulation (EU) 2016/425 and the standard EN 374.[2]
Skin and Body Protection Wear appropriate protective clothing and a lab coat to prevent skin exposure.[2][6]Select according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially if dust is generated.[6][7] Use in a well-ventilated area, preferably a chemical fume hood.[1][3][8]OSHA 29 CFR 1910.134 or European Standard EN 149.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Consult Safety Data Sheet (SDS) B Ensure Eyewash & Safety Shower are Accessible A->B C Don Personal Protective Equipment (PPE) B->C D Handle in a Well-Ventilated Area (Fume Hood) C->D E Avoid Dust Formation D->E F Weigh and Transfer Chemical Carefully E->F G Keep Container Tightly Closed When Not in Use F->G H Decontaminate Work Area G->H I Dispose of Waste in Labeled Hazardous Waste Container H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[2]

    • Ensure that an eyewash station and safety shower are in close proximity and operational.[1][3][8]

    • Put on all required personal protective equipment (PPE) as detailed in the table above.[2]

  • Handling:

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][2][3]

    • Handle the solid material carefully to avoid the formation of dust.[1][2][3]

    • When weighing or transferring, use techniques that prevent dispersal of the powder.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.[1][3][6]

    • Avoid contact with skin and eyes.[2][6]

    • Do not eat, drink, or smoke in the handling area.[8]

  • Post-Handling & Cleanup:

    • After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][2][6]

    • Decontaminate the work surface.

    • Follow the disposal plan for all waste materials.

First-Aid Measures

Immediate response is critical in case of exposure.

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1][3][6]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3][6]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][3][6]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.[1][3][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be disposed of as hazardous waste.[1][3]

  • Containment:

    • For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Avoid creating dust.[1][2][3]

    • Do not empty into drains.[1][3]

  • Disposal Procedure:

    • Dispose of the contents and container to an approved waste disposal plant.[1][3][4]

    • Contaminated materials, including gloves and empty containers, must be disposed of as hazardous waste.[8]

    • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3]

    • Contact a licensed professional waste disposal service for proper disposal.[8]

Incompatible Materials: Strong oxidizing agents and strong bases.[1][3][6] Store away from these materials.

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2][3][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-Dihydroxybenzoate
Reactant of Route 2
Methyl 3,5-Dihydroxybenzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.